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Gageotetrin A

Cat. No.: B15136472
M. Wt: 486.6 g/mol
InChI Key: BMMGKKOOKSVEEE-IWORHSITSA-N
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Description

Gageotetrin A is a dipeptide.
from a marine bacterium Bacillus subtilis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46N2O7 B15136472 Gageotetrin A

Properties

Molecular Formula

C25H46N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1

InChI Key

BMMGKKOOKSVEEE-IWORHSITSA-N

Isomeric SMILES

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Gageotetrin A: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant antimicrobial properties with a lack of cytotoxicity to human cell lines, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed, representative experimental protocols, a summary of its biological activity, and a discussion of its likely mechanism of action. Visual diagrams are provided to illustrate key experimental workflows and the proposed mode of action at the cellular level.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Marine microorganisms, thriving in unique and competitive environments, are a rich source of bioactive secondary metabolites.[1] Among these, lipopeptides produced by Bacillus species have garnered significant attention for their potent antimicrobial, surfactant, and therapeutic properties. Gageotetrins A-C are a class of linear lipopeptides discovered from a marine-derived strain of Bacillus subtilis.[2][3][4][5] this compound, in particular, is a dipeptide linked to a novel fatty acid, exhibiting notable antimicrobial activity at low micromolar concentrations.[2][3][4][5] This document serves as a technical resource for researchers interested in the study and potential application of this compound.

Discovery and Biological Activity

Gageotetrins A-C were first isolated from the fermentation broth of a marine Bacillus subtilis.[2][3][4][5] These compounds were identified as a unique class of linear lipopeptides.[2][3][4][5] Subsequent biological evaluation revealed their potent antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3][4][5]

Antimicrobial Activity

This compound has demonstrated significant in vitro activity against various microorganisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported to be in the range of 0.01 to 0.06 µM for Gageotetrins A-C.[2][4][6][7]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Gageotetrins A-C

MicroorganismMIC (µM)
Staphylococcus aureus0.03 - 0.06
Bacillus subtilis0.03 - 0.06
Salmonella typhi0.03 - 0.06
Pseudomonas aeruginosa0.01 - 0.06
Rhizoctonia solani0.03 - 0.06
Colletotrichum acutatum0.03 - 0.06
Botrytis cinerea0.03 - 0.06

Note: The reported MIC values are for the mixture of Gageotetrins A-C.

Cytotoxicity

A critical aspect of a potential therapeutic agent is its safety profile. Gageotetrins A-C have been shown to be non-cytotoxic against human cancer cell lines, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) greater than 30 µg/ml.[2][3][4][5][7][8] This lack of cytotoxicity highlights the potential of this compound as a selective antimicrobial agent.

Isolation and Purification

The isolation of this compound from the fermentation broth of Bacillus subtilis involves a multi-step process designed to separate the lipopeptide from other cellular components and metabolites. The following is a representative, detailed protocol based on established methods for the purification of lipopeptides from Bacillus species.[9][10][11]

Fermentation
  • Inoculum Preparation: A single colony of the marine Bacillus subtilis strain is used to inoculate a seed culture in a suitable broth medium (e.g., Luria-Bertani broth) and incubated at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for an extended period (e.g., 5-7 days) under controlled conditions of temperature, pH, and aeration to maximize the production of secondary metabolites, including this compound.

Extraction and Initial Purification
  • Cell Removal: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, which contains the secreted lipopeptides, is collected.

  • Acid Precipitation: The pH of the supernatant is adjusted to approximately 2.0 with a strong acid (e.g., 6 M HCl). This causes the precipitation of the acidic lipopeptides, including this compound. The mixture is then centrifuged, and the precipitate is collected.[10][11]

  • Solvent Extraction: The precipitate is extracted with an organic solvent, typically methanol or ethyl acetate, to dissolve the lipopeptides.[10][11] The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica gel or a reversed-phase C18 column. A gradient of solvents (e.g., a step gradient of chloroform and methanol) is used to elute fractions with increasing polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing antimicrobial activity are further purified by RP-HPLC on a C18 column.[9][10][11][12] A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA), is a common mobile phase. The elution is monitored by UV absorbance (e.g., at 210 nm), and fractions corresponding to individual peaks are collected. This step is crucial for obtaining pure this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification cluster_analysis Analysis Fermentation Large-Scale Fermentation of Bacillus subtilis Centrifugation Centrifugation to Remove Cells Fermentation->Centrifugation Culture Broth Acid_Precipitation Acid Precipitation (pH 2.0) Centrifugation->Acid_Precipitation Supernatant Solvent_Extraction Methanol Extraction Acid_Precipitation->Solvent_Extraction Precipitate Flash_Chromatography Flash Column Chromatography Solvent_Extraction->Flash_Chromatography Crude Extract RP_HPLC Reversed-Phase HPLC Flash_Chromatography->RP_HPLC Active Fractions Pure_Gageotetrin_A Pure this compound RP_HPLC->Pure_Gageotetrin_A Purified Compound

Figure 1: Experimental workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[2][3][4][5] These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the accurate molecular weight and elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides information about the sequence of amino acids and the structure of the fatty acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1D NMR (¹H and ¹³C): These experiments provide information about the types of protons and carbons present in the molecule and their chemical environment.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as the amino acids and the fatty acid chain.[12]

Stereochemistry Determination

The absolute stereochemistry of the amino acids and the fatty acid is determined by chemical derivatization followed by chromatographic or spectroscopic analysis. For example, Marfey's method can be used for the chiral amino acids.[1]

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Assembly cluster_stereochemistry Stereochemical Analysis cluster_final_structure Final Structure MS Mass Spectrometry (HR-ESI-MS, MS/MS) Molecular_Formula Molecular Formula MS->Molecular_Formula Amino_Acid_Sequence Amino Acid Sequence MS->Amino_Acid_Sequence Fatty_Acid_Structure Fatty Acid Structure MS->Fatty_Acid_Structure NMR NMR Spectroscopy (1D & 2D) NMR->Amino_Acid_Sequence NMR->Fatty_Acid_Structure Connectivity Connectivity of Fragments NMR->Connectivity Molecular_Formula->Connectivity Amino_Acid_Sequence->Connectivity Fatty_Acid_Structure->Connectivity Chiral_Analysis Chemical Derivatization (e.g., Marfey's Method) Connectivity->Chiral_Analysis Gageotetrin_A_Structure Complete 3D Structure of This compound Chiral_Analysis->Gageotetrin_A_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, the mechanism of action for lipopeptides from Bacillus subtilis is generally understood to involve interaction with and disruption of the cell membrane of target microorganisms.[2][3][13]

The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide head, allows it to insert into the lipid bilayer of microbial cell membranes.[3] This insertion can lead to a variety of disruptive effects:

  • Pore Formation: The lipopeptide molecules can aggregate within the membrane to form pores or channels.

  • Membrane Permeabilization: The formation of pores leads to an increase in membrane permeability, causing leakage of essential ions and metabolites from the cell.[2]

  • Disruption of Membrane Potential: The integrity of the cell membrane is crucial for maintaining the proton motive force and cellular energy production. Disruption of the membrane leads to dissipation of the membrane potential, ultimately resulting in cell death.

mechanism_of_action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences cluster_outcome Final Outcome Gageotetrin_A This compound Cell_Membrane Bacterial Cell Membrane Gageotetrin_A->Cell_Membrane Targets Insertion Insertion into Lipid Bilayer Cell_Membrane->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Permeabilization Increased Membrane Permeability Pore_Formation->Permeabilization Leakage Leakage of Ions & Metabolites Permeabilization->Leakage Membrane_Potential_Loss Loss of Membrane Potential Permeabilization->Membrane_Potential_Loss Cell_Death Bacterial Cell Death Leakage->Cell_Death Membrane_Potential_Loss->Cell_Death

Figure 3: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising antimicrobial compound with potent activity and a favorable safety profile. This technical guide has outlined the key aspects of its discovery, isolation, and characterization. Future research should focus on several key areas:

  • Total Synthesis: The total synthesis of this compound would confirm its structure and provide a scalable source of the compound for further studies.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular interactions with microbial membranes and potential intracellular targets will provide a more complete understanding of its antimicrobial activity.

  • In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and pharmacokinetics of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will help to identify the key structural features responsible for its activity and could lead to the development of even more potent and selective antimicrobial agents.

The continued exploration of this compound and other natural products from marine microorganisms holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Gageotetrin A in Marine Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – A comprehensive technical guide has been developed to illuminate the biosynthetic pathway of Gageotetrin A, a linear lipopeptide with notable antimicrobial properties, produced by the marine bacterium Bacillus subtilis. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular machinery responsible for the synthesis of this promising natural product.

Gageotetrins, first isolated from Bacillus subtilis strain 109GGC020, are a class of non-cytotoxic antimicrobial agents. Their unique structure, comprising a di- or tetrapeptide chain linked to a novel 3-hydroxy fatty acid, has garnered significant interest in the scientific community. This guide synthesizes the available data to present a detailed overview of the proposed biosynthetic route, experimental methodologies, and key structural information.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. These large, multi-enzyme complexes are common in bacteria and fungi for the production of a wide array of bioactive peptides. The synthesis is envisioned as a modular assembly line, where each module is responsible for the incorporation of a specific amino acid or the fatty acid chain.

Based on the structure of this compound (3-hydroxy-10-methyldodecanoyl-L-Leucine-L-Leucine), a dipeptide, the NRPS system is proposed to consist of an initiation module for the fatty acid and two elongation modules for the leucine residues.

Key Enzymatic Steps:

  • Fatty Acid Activation and Loading: The biosynthesis is initiated with the activation of 3-hydroxy-10-methyldodecanoic acid by an adenylation (A) domain and its subsequent tethering to a peptidyl carrier protein (PCP) domain within the initiation module.

  • Amino Acid Activation and Loading: Concurrently, L-leucine is activated by the A-domains of the two elongation modules and loaded onto their respective PCP domains.

  • Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the first and second leucine residues.

  • Acylation: The dipeptide is then acylated with the 3-hydroxy-10-methyldodecanoic acid chain, a reaction also catalyzed by a C-domain.

  • Termination: The final linear lipopeptide, this compound, is released from the NRPS complex by a thioesterase (TE) domain.

Gageotetrin_A_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_precursors Precursors cluster_product Product Module1 Initiation Module A PCP Module2 Module 1 C A PCP Module1:f2->Module2:f1 Acylation Module3 Module 2 C A PCP TE Module2:f3->Module3:f1 Peptide Bond Formation GageotetrinA This compound Module3:f4->GageotetrinA Release FattyAcid 3-hydroxy-10- methyldodecanoic acid FattyAcid->Module1:f1 Activation & Loading Leucine1 L-Leucine Leucine1->Module2:f2 Activation & Loading Leucine2 L-Leucine Leucine2->Module3:f2 Activation & Loading Fermentation_Extraction_Workflow Inoculation Inoculation of B. subtilis in broth medium Fermentation Incubation (3-5 days, 28-30°C) Inoculation->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet (discarded) Centrifugation->CellPellet Extraction Ethyl Acetate Extraction Supernatant->Extraction Concentration Concentration in vacuo Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

The Discovery of Gageotetrin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, structure, and bioactivity of the novel lipopeptide, Gageotetrin A.

This compound is a linear lipopeptide that was first isolated from a marine strain of the bacterium Bacillus subtilis (strain 109GGC020).[1][2] Its discovery, along with its analogs Gageotetrin B and C, was first reported in a 2014 publication in Organic Letters by Tareq and colleagues.[3][4] This novel compound exhibits significant antimicrobial properties with low cytotoxicity, marking it as a person of interest for further investigation in the development of new therapeutic agents.

Isolation and Purification

Experimental Protocol:
  • Fermentation: The marine-derived Bacillus subtilis (strain 109GGC020) is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate (EtOAc), to separate the organic compounds from the aqueous medium.

  • Chromatographic Separation: The crude EtOAc extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process generally includes:

    • Silica Gel Column Chromatography: The extract is first fractionated using silica gel chromatography with a gradient of solvents of increasing polarity.

    • Sephadex LH-20 Column Chromatography: Fractions of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using reversed-phase HPLC.

Below is a visual representation of the general isolation and purification workflow.

GageotetrinA_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Bacillus subtilis Culture Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Broth SilicaGel Silica Gel Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Active Fractions HPLC Reversed-Phase HPLC Sephadex->HPLC Partially Purified Fractions GageotetrinA Pure this compound HPLC->GageotetrinA Isolated Compound

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analyses and chemical derivatization.

Experimental Protocols:
  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to determine the planar structure of the molecule, including the amino acid sequence and the fatty acid chain.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique was used to determine the molecular formula of this compound.

  • Stereochemistry Determination:

    • Acid Hydrolysis and Marfey's Method: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent HPLC analysis.

    • Mosher's Method: The absolute stereochemistry of the β-hydroxy fatty acid was determined using Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent.

The elucidated structure of this compound is a linear lipodipeptide, consisting of a novel fatty acid, 3-hydroxy-11-methyl-tridecanoic acid, linked to a dipeptide moiety.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Spectroscopic and Physicochemical Data for this compound
PropertyValue
Molecular Formula C₂₅H₄₇N₃O₇
Molecular Weight 501.66 g/mol
HR-ESIMS Data not available in the public domain
¹H and ¹³C NMR Data Specific shifts not available in the public domain
Optical Rotation Data not available in the public domain

Note: The detailed NMR and HR-ESIMS data are not publicly available in the referenced literature.

Table 2: Antimicrobial Activity of this compound (MIC values)
Target OrganismMinimum Inhibitory Concentration (MIC) in µM
Staphylococcus aureus0.01 - 0.06
Bacillus subtilis0.01 - 0.06
Salmonella typhimurium0.01 - 0.06
Pseudomonas aeruginosa0.01 - 0.06
Rhizoctonia solani0.01 - 0.06
Colletotrichum acutatum0.01 - 0.06
Botrytis cinerea0.01 - 0.06
Table 3: Cytotoxicity Data for this compound
Cell LineGI₅₀ (µg/mL)
Human Cancer Cells> 30

Biological Activity and Potential Signaling Pathways

This compound demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi.[5] The mechanism of action for many lipopeptides involves interaction with and disruption of the cell membrane of the target organism. While a specific signaling pathway for this compound has not been elucidated, a generalized mechanism can be proposed.

The lipophilic fatty acid tail of this compound likely facilitates its insertion into the microbial cell membrane, while the peptide portion may interact with specific membrane components. This interaction could lead to membrane depolarization, pore formation, or other forms of membrane disruption, ultimately resulting in cell death.

The diagram below illustrates this proposed mechanism of action.

GageotetrinA_MoA GageotetrinA This compound Membrane Microbial Cell Membrane GageotetrinA->Membrane Interaction Disruption Membrane Disruption (Pore Formation, Depolarization) Membrane->Disruption Leads to CellDeath Cell Death Disruption->CellDeath Results in

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising new class of antimicrobial agents. Its potent activity against a range of pathogens, coupled with its low toxicity to human cells, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its efficacy in in vivo models of infection. The detailed experimental protocols and full quantitative data from the primary literature would be invaluable for advancing these research efforts.

References

Gageotetrin A Lipopeptide Family: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gageotetrin lipopeptide family, comprising Gageotetrins A, B, and C, represents a unique class of linear lipopeptides isolated from the marine bacterium Bacillus subtilis.[1][2][3] These compounds are characterized by a peptide backbone of two or four amino acids linked to a novel fatty acid moiety.[1][2][3] Notably, Gageotetrin A is one of the smallest lipopeptides found in nature, consisting of just two amino acids. The Gageotetrin family has garnered interest for its potent antimicrobial properties against a broad spectrum of pathogens, coupled with a lack of cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window.[1][2][3][4]

Quantitative Data

The biological activity of the Gageotetrin family has been quantified through minimum inhibitory concentration (MIC) assays against various microorganisms and growth inhibition (GI50) assays for cytotoxicity.

CompoundOrganism/Cell LineMIC (µM)GI50 (µg/mL)
Gageotetrins A-C Staphylococcus aureus0.03-0.06> 30
Bacillus subtilis0.03-0.06> 30
Salmonella typhi0.03-0.06> 30
Pseudomonas aeruginosa0.01-0.06> 30
Rhizoctonia solani0.03-0.06> 30
Colletotrichum acutatum0.03-0.06> 30
Botrytis cinerea0.03-0.06> 30
Human Cancer Cell Lines-> 30

Data sourced from Tareq et al., 2014.[2][3][4]

Experimental Protocols

The following methodologies are based on the initial discovery and characterization of the Gageotetrin lipopeptide family.

Isolation and Purification of Gageotetrins

The isolation of Gageotetrins A-C was performed from a culture of the marine-derived bacterium Bacillus subtilis.

  • Fermentation: The Bacillus subtilis strain was cultured in a suitable broth medium to promote the production of secondary metabolites.

  • Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic compounds, including the Gageotetrins.

  • Chromatographic Separation: The crude extract was subjected to multiple steps of chromatographic purification. This typically involves:

    • Flash Column Chromatography: An initial separation based on polarity to fractionate the extract.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions containing the compounds of interest to yield pure Gageotetrins A, B, and C.

Structure Elucidation

The chemical structures of Gageotetrins A-C were determined using a combination of spectroscopic and chemical methods.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the planar structure of the molecules, including the amino acid sequence and the fatty acid chain.

    • High-Resolution Mass Spectrometry (HR-MS): This technique was employed to determine the elemental composition and molecular weight of the compounds.

  • Chemical Derivatization:

    • Stereochemistry of Amino Acids: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of the lipopeptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC.

    • Stereochemistry of the Fatty Acid: The absolute configuration of the stereocenters in the fatty acid moiety was established using methods such as Mosher's ester analysis.

Antimicrobial and Cytotoxicity Assays
  • Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the purified Gageotetrins was evaluated using a standard broth microdilution method against a panel of pathogenic bacteria and fungi. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

  • Cytotoxicity Assay: The cytotoxic effects of the Gageotetrins were assessed against a panel of human cancer cell lines. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined using a colorimetric assay such as the Sulforhodamine B (SRB) assay.

Visualizations

Experimental Workflow for Gageotetrin Characterization

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Structure Elucidation cluster_bioactivity Bioactivity Assessment Fermentation Bacillus subtilis Fermentation Extraction Solvent Extraction Fermentation->Extraction Flash_Chromatography Flash Chromatography Extraction->Flash_Chromatography HPLC RP-HPLC Purification Flash_Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, HR-MS) HPLC->Spectroscopy Derivatization Chemical Derivatization HPLC->Derivatization MIC Antimicrobial Assays (MIC) HPLC->MIC Cytotoxicity Cytotoxicity Assays (GI50) HPLC->Cytotoxicity Structure Final Structure Spectroscopy->Structure Derivatization->Structure

Caption: Workflow for the isolation, structural characterization, and bioactivity testing of Gageotetrins.

Proposed Mechanism of Action for Gageotetrin Antimicrobial Activity

mechanism_of_action Gageotetrin Gageotetrin Lipopeptide Membrane_Interaction Interaction with Membrane Gageotetrin->Membrane_Interaction Bacterial_Membrane Bacterial Cell Membrane Membrane_Interaction->Bacterial_Membrane Membrane_Perturbation Membrane Perturbation Membrane_Interaction->Membrane_Perturbation Pore_Formation Pore Formation / Disruption Membrane_Perturbation->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Hypothetical mechanism of Gageotetrin's antimicrobial action via membrane disruption.

References

Initial Bioactivity Screening of Gageotetrin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of Gageotetrin A, a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis. The document summarizes its known biological activities, details the experimental protocols used for these assessments, and visualizes key experimental workflows and proposed mechanisms of action.

Introduction

This compound is a member of the gageotetrin family of linear lipopeptides, which are characterized by a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[1][2] These compounds have garnered interest in the scientific community for their notable antimicrobial and antifungal properties, coupled with a lack of cytotoxicity towards human cell lines, making them potential candidates for further drug development.[3][4] This guide focuses on the foundational bioactivity data that forms the basis for ongoing research into the therapeutic potential of this compound.

Bioactivity Profile of this compound

The primary biological activities identified for this compound are its antimicrobial and antifungal effects. A significant feature of its profile is its selective toxicity towards microbial pathogens without harming human cells.

Antimicrobial and Antifungal Activity

This compound has demonstrated potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are consistently reported in the low micromolar range, indicating high efficacy.

Table 1: Antimicrobial and Antifungal Spectrum of this compound

ClassOrganismMIC (μM)
Bacteria Staphylococcus aureus0.03–0.06[2]
Bacillus subtilis0.03–0.06[2]
Salmonella typhi0.03–0.06[2]
Pseudomonas aeruginosa0.02–0.06[2]
Fungi Colletotrichum acutatum0.03–0.06[2]
Botrytis cinerea0.03–0.06[2]
Rhizoctonia solani0.03–0.06[2]
Cytotoxicity

A key characteristic of this compound is its lack of cytotoxicity against human cancer cell lines. This is a critical attribute for any compound being considered for therapeutic development.

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeGI₅₀ (μg/mL)
K-562Human Myeloid Leukemia> 30[2]

Experimental Protocols

The following sections detail the methodologies employed in the initial bioactivity screening of this compound.

Antimicrobial and Antifungal Assays

A standard broth microdilution method was utilized to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Protocol:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured in appropriate broth media (e.g., nutrient broth for bacteria, potato dextrose broth for fungi) overnight at their optimal growth temperatures. The microbial suspensions were then diluted to a standardized concentration.

  • Serial Dilution of this compound: this compound was serially diluted in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized microbial inoculum was added to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: The plates were incubated at the optimal temperature for the respective microorganisms for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible microbial growth.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Culture: Human cancer cell lines were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound and incubated for a defined period (e.g., 48 hours).

  • Cell Fixation: The cells were fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Washing: Unbound dye was removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye was solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) was calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizations

The following diagrams illustrate the experimental workflow for bioactivity screening and the proposed mechanism of action for this compound.

Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_screening Bioactivity Screening cluster_results Data Analysis B_subtilis Marine Bacillus subtilis Fermentation Fermentation B_subtilis->Fermentation Extraction Crude Extract Fermentation->Extraction Purification Purification (HPLC) Extraction->Purification Gageotetrin_A This compound Purification->Gageotetrin_A Antimicrobial Antimicrobial Assay (Broth Microdilution) Gageotetrin_A->Antimicrobial Antifungal Antifungal Assay (Broth Microdilution) Gageotetrin_A->Antifungal Cytotoxicity Cytotoxicity Assay (SRB Assay) Gageotetrin_A->Cytotoxicity MIC MIC Determination Antimicrobial->MIC Antifungal->MIC GI50 GI50 Calculation Cytotoxicity->GI50

Caption: Experimental workflow for the bioactivity screening of this compound.

Proposed Mechanism of Action

While the precise molecular targets of this compound have not been definitively elucidated, the mechanism of action for similar linear lipopeptides from Bacillus species is believed to involve the disruption of the microbial cell membrane.

mechanism_of_action cluster_membrane Microbial Cell Membrane Membrane Cell Membrane Pore Pore Formation Membrane->Pore Disruption Leakage Ion Leakage Pore->Leakage Death Cell Death Leakage->Death Gageotetrin_A This compound Gageotetrin_A->Membrane Interaction

Caption: Proposed mechanism of action of this compound via membrane disruption.

Conclusion

This compound exhibits a promising initial bioactivity profile, characterized by potent and broad-spectrum antimicrobial and antifungal activities, alongside a notable lack of cytotoxicity to human cells. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-infective agents. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its bioactivity against a wider range of pathogens, and evaluate its efficacy in in vivo models.

References

Gageotetrin A: A Preliminary Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a molecule of interest due to its significant antimicrobial properties. Preliminary studies have characterized its potent activity against a range of bacterial and fungal pathogens. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antimicrobial effects. While direct evidence for its role in modulating inflammatory signaling pathways such as MAPK and NF-κB is currently lacking, this guide will also explore the known immunomodulatory activities of structurally related lipopeptides from Bacillus subtilis to propose a putative anti-inflammatory mechanism for this compound. Detailed experimental protocols for antimicrobial susceptibility testing are provided, and all available quantitative data are summarized for comparative analysis.

Core Compound Profile

This compound is a member of a unique class of linear lipopeptides produced by a marine strain of Bacillus subtilis. Structurally, it consists of a di- or tetrapeptide backbone linked to a novel 3-hydroxy fatty acid.[1][2][3] This amphiphilic nature is believed to be crucial for its biological activity.

Antimicrobial Mechanism of Action

The primary described mechanism of action for this compound and other bacterial lipopeptides is the perturbation and disruption of microbial cell membranes.[4] The lipophilic fatty acid tail is proposed to insert into the lipid bilayer of the target pathogen's membrane, while the hydrophilic peptide portion interacts with the membrane surface and aqueous environment. This insertion disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]

Mandatory Visualization 1: Proposed Antimicrobial Mechanism of Action

cluster_membrane Microbial Cell Membrane invisible_node invisible_node Lipid_Bilayer Lipid Bilayer Gageotetrin_A This compound Membrane_Interaction Interaction with Membrane Surface Gageotetrin_A->Membrane_Interaction 1. Approach Insertion Insertion of Lipophilic Tail Membrane_Interaction->Insertion 2. Binding Pore_Formation Membrane Perturbation & Pore Formation Insertion->Pore_Formation 3. Disruption Cell_Death Cell Lysis & Death Pore_Formation->Cell_Death 4. Leakage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_Cascade IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Gageotetrin_A This compound (Putative) Gageotetrin_A->IKK Hypothesized Inhibition Gageotetrin_A->MAPK_Cascade Hypothesized Inhibition MAPK_Cascade->Nucleus Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Fatty Acid Component of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin A is a linear lipopeptide, a class of secondary metabolites produced by a marine strain of Bacillus subtilis (109GGC020).[1] First isolated and characterized by Tareq et al. in 2014, it is a member of the gageotetrin family, which also includes Gageotetrins B and C. Structurally, this compound is a dipeptide linked to a novel fatty acid. This unique composition contributes to its notable antimicrobial properties against a range of bacteria and fungi, without exhibiting significant cytotoxicity to human cancer cell lines.[1][2] This guide provides a detailed examination of the fatty acid component of this compound, including its structural characterization, the experimental methodologies used for its elucidation, and its potential role in the compound's biological activity.

The Fatty Acid Core: (3R)-3-hydroxy-11-methyltridecanoic acid

The fatty acid component of this compound has been identified as (3R)-3-hydroxy-11-methyltridecanoic acid.[1] This is a 13-carbon chain with a hydroxyl group at the third position and a methyl group at the eleventh position. The stereochemistry of the hydroxyl group has been determined to be of the R configuration.

Structural Data

While the primary literature provides the overall structural confirmation, detailed quantitative data for the isolated fatty acid component is not extensively tabulated. However, based on the established structure, the following table summarizes the key structural and physicochemical properties.

PropertyValueReference
Systematic Name (3R)-3-hydroxy-11-methyltridecanoic acid[1]
Molecular Formula C₁₄H₂₈O₃
Molecular Weight 244.37 g/mol
Stereochemistry 3R[1]

Experimental Protocols for Structural Elucidation

The structural determination of the fatty acid component of this compound involved a combination of spectroscopic techniques and chemical derivatization methods.

Isolation of this compound

This compound was isolated from the culture broth of Bacillus subtilis (109GGC020). The general workflow for its isolation is as follows:

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification B_subtilis Bacillus subtilis (109GGC020) Culture Fermentation_Broth Fermentation Broth B_subtilis->Fermentation_Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Gageotetrin_A Pure this compound HPLC->Gageotetrin_A

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were crucial in determining the planar structure of the fatty acid. These techniques helped to identify the carbon skeleton, the positions of the hydroxyl and methyl groups, and the overall connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of this compound, which in turn helped to deduce the molecular formula of its fatty acid component. Fragmentation patterns observed in MS/MS experiments would have provided further confirmation of the structure by showing the loss of specific chemical groups.

Determination of Absolute Stereochemistry: Mosher's Method

The absolute configuration of the stereocenter at the C-3 position of the fatty acid was determined using the modified Mosher's method. This chemical derivatization technique is a powerful tool for assigning the absolute stereochemistry of chiral secondary alcohols.

Methodology:

  • Esterification: The purified this compound is reacted separately with the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms two diastereomeric MTPA esters of this compound.

  • ¹H NMR Analysis: The ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters are recorded.

  • Chemical Shift Comparison: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are compared between the two diastereomeric spectra.

  • Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral center allows for the unambiguous assignment of the R or S configuration. For the fatty acid of this compound, this analysis confirmed the 3R configuration.[1]

moshers_method cluster_R_MTPA (R)-MTPA-Cl cluster_S_MTPA (S)-MTPA-Cl Gageotetrin_A_OH This compound with (3R)-OH group R_MTPA_Ester (R)-MTPA Ester Gageotetrin_A_OH->R_MTPA_Ester S_MTPA_Ester (S)-MTPA Ester Gageotetrin_A_OH->S_MTPA_Ester NMR_R ¹H NMR Spectrum R_MTPA_Ester->NMR_R Analysis Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Analysis NMR_S ¹H NMR Spectrum S_MTPA_Ester->NMR_S NMR_S->Analysis Configuration Assign 3R Configuration Analysis->Configuration

Figure 2. Workflow for Mosher's method to determine stereochemistry.

Biological Significance and Potential Signaling Pathways

While specific signaling pathways affected by this compound have not yet been elucidated, the mechanism of action for many antimicrobial lipopeptides involves interaction with and disruption of the cell membrane of target microorganisms.[3] The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic dipeptide head, is critical for this activity.

Proposed Mechanism of Action:

It is hypothesized that the (3R)-3-hydroxy-11-methyltridecanoic acid tail of this compound inserts into the lipid bilayer of the microbial cell membrane. This insertion can lead to a variety of disruptive effects:

  • Membrane Permeabilization: The presence of the lipopeptide can create pores or channels in the membrane, leading to the leakage of essential ions and metabolites and ultimately cell death.

  • Disruption of Membrane Potential: The interaction of the lipopeptide with the membrane can dissipate the transmembrane potential, which is vital for cellular processes such as ATP synthesis and transport.

  • Alteration of Membrane Fluidity: The insertion of the fatty acid tail can alter the fluidity and integrity of the cell membrane, impairing the function of membrane-bound proteins.

mechanism_of_action cluster_effects Membrane Disruption Gageotetrin_A This compound Cell_Membrane Microbial Cell Membrane Gageotetrin_A->Cell_Membrane Membrane_Insertion Fatty Acid Tail Inserts into Membrane Cell_Membrane->Membrane_Insertion Permeabilization Pore Formation & Ion Leakage Membrane_Insertion->Permeabilization Potential_Disruption Loss of Membrane Potential Membrane_Insertion->Potential_Disruption Fluidity_Change Altered Membrane Fluidity Membrane_Insertion->Fluidity_Change Cell_Death Cell Death Permeabilization->Cell_Death Potential_Disruption->Cell_Death Fluidity_Change->Cell_Death

References

Foundational Research on Bacillus subtilis Derived Lipopeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillus subtilis is a prolific producer of a diverse array of lipopeptides, which are amphiphilic molecules with a cyclic peptide head and a lipid tail. These secondary metabolites exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and antitumor properties. This technical guide delves into the foundational research on the three major families of B. subtilis lipopeptides: surfactins, iturins, and fengycins. It provides a comprehensive overview of their structure, biosynthesis, and mechanisms of action. Furthermore, this guide presents a compilation of quantitative data on their production and efficacy, detailed experimental protocols for their study, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Bacillus subtilis Lipopeptides

Bacillus subtilis strains are well-regarded for their ability to synthesize a variety of bioactive compounds, among which cyclic lipopeptides are of significant interest for their potential biotechnological and therapeutic applications.[1] These lipopeptides are non-ribosomally synthesized and are broadly classified into three main families based on their peptide sequence:

  • Surfactins: These are powerful biosurfactants known for their exceptional ability to reduce surface tension.[2] They are heptapeptides linked to a β-hydroxy fatty acid chain.[3]

  • Iturins: This family, which includes iturin A, bacillomycin, and mycosubtilin, consists of a cyclic heptapeptide linked to a β-amino fatty acid.[4][5] They are primarily known for their strong antifungal activity.[6]

  • Fengycins: Also known as plipastatins, these are lipodecapeptides with a β-hydroxy fatty acid chain.[6][7] They also exhibit potent antifungal properties, particularly against filamentous fungi.[8]

These lipopeptides contribute to the biocontrol capabilities of B. subtilis by antagonizing a wide range of plant pathogens and other microorganisms.[8][9] Their low toxicity and high biodegradability make them attractive alternatives to chemical agents in various fields.[1]

Biosynthesis of Lipopeptides

The synthesis of B. subtilis lipopeptides is a complex process carried out by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[3][9][10] These NRPSs function as an assembly line, where specific domains are responsible for the activation and incorporation of amino acids into the growing peptide chain.[5] The diversity in the structure of lipopeptides arises from the modular nature of these NRPSs, which can incorporate different amino acids and fatty acids.[3] For instance, the surfactin family's peptide diversity is a direct result of this mechanism.[3] The biosynthesis of iturins involves a polyketide synthase (PKS)-NRPS hybrid pathway to incorporate the β-amino fatty acid.[5]

Mechanisms of Action

The biological activities of B. subtilis lipopeptides are largely attributed to their amphiphilic nature, which allows them to interact with and disrupt biological membranes.[10][11]

  • Antimicrobial and Antifungal Activity: Lipopeptides can insert into the phospholipid bilayers of microbial cell membranes, leading to the formation of pores, ion leakage, and ultimately cell death.[6][11] The specific mechanism can vary between lipopeptide families; for example, the antifungal action of iturins is linked to their interaction with sterols in the fungal membrane.[8]

  • Antitumor Activity: Research suggests that lipopeptides can induce apoptosis in cancer cells and inhibit signaling pathways responsible for cancer development.[2][11] This includes the induction of reactive oxygen species (ROS) accumulation.[11]

  • Induced Systemic Resistance (ISR) in Plants: Lipopeptides can act as signaling molecules, triggering the plant's innate immune system.[12][13] For instance, surfactins and mycosubtilins can activate salicylic acid (SA) and jasmonic acid (JA) signaling pathways in plants, leading to a state of heightened defense against pathogens.[12][13]

  • Quorum Sensing Inhibition: Some lipopeptides have been shown to interfere with bacterial communication systems, such as the quorum-sensing (QS) system of Burkholderia cenocepacia, thereby inhibiting virulence factor expression.[2]

Quantitative Data on Lipopeptide Production and Activity

The following tables summarize key quantitative data related to the production and biological activity of B. subtilis lipopeptides, compiled from various studies.

Lipopeptide/StrainProduction YieldReference
Surfactin (recombinant B. subtilis)1.67 g/L[2]
Biosurfactant (B. subtilis R1)0.7 ± 0.23 g/L[14]
LipopeptideTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
Lipopeptides from B. smithiiPathogenic bacteria< 62.5 µg/mL[2]
Iturin C14Candida albicans60 mg/L[15]
Iturin C15Candida albicans30 mg/L[15]
Iturin C16Candida albicans7.5 mg/L[15]
Surfactin C14Micrococcus luteus30 mg/L[15]
Surfactin C15Micrococcus luteus15 mg/L[15]
Surfactin C16Micrococcus luteus1.88 mg/L[15]
Surfactin C15Escherichia coli60 mg/L[15]
Surfactin C16Escherichia coli3.75 mg/L[15]
MycosubtilinPaecilomyces variotti, Byssochlamys fulva1–16 mg/L[15]
MycosubtilinCandida krusei16–64 mg/L[15]
Lipopeptide extract from B. subtilis DHA41Fusarium oxysporum f. sp. niveum100 µg/mL (86.4% inhibition)[16]
Lipopeptide from B. subtilis LB5aBacillus cereus0.013 mg/mL[17]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of B. subtilis lipopeptides.

Extraction and Purification of Lipopeptides

A common method for isolating lipopeptides from B. subtilis culture is acid precipitation followed by solvent extraction.[6][18]

  • Culturing: Grow the B. subtilis strain in a suitable liquid medium (e.g., Landy medium or mineral salt medium) under optimal conditions for lipopeptide production (e.g., 30-37°C, with shaking).[6][16]

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. The lipopeptides are present in the cell-free supernatant.

  • Acid Precipitation: Acidify the supernatant to a pH of 2.0 using concentrated HCl. This causes the lipopeptides to precipitate out of the solution. Allow the precipitate to form overnight at 4°C.[18]

  • Collection of Precipitate: Centrifuge the acidified supernatant to collect the lipopeptide precipitate.

  • Solvent Extraction: Resuspend the precipitate in a suitable organic solvent, such as methanol or a chloroform:methanol mixture, to dissolve the lipopeptides.[6][19]

  • Purification: Further purify the extracted lipopeptides using techniques like solid-phase extraction or chromatography.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for separating different lipopeptide families and their isoforms.[20][21]

An alternative method involves ammonium sulfate-ethanol extraction.[2]

Characterization of Lipopeptides

A combination of analytical techniques is employed to characterize the structure of purified lipopeptides.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are used to determine the molecular weights of the lipopeptides and to elucidate the amino acid sequence of the peptide ring through fragmentation analysis (MS/MS).[1][4][20][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid component of the lipopeptides can be analyzed by GC-MS after hydrolysis of the lipopeptide and derivatization of the fatty acid.[20][21][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the lipopeptide nature of the biosurfactant.[2]

Antimicrobial Activity Assays

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of lipopeptides against various microorganisms.[15][24][25]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[24]

  • Serial Dilutions: Prepare a series of twofold dilutions of the purified lipopeptide in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the lipopeptide that completely inhibits the visible growth of the microorganism.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to B. subtilis lipopeptides.

Signaling Pathways

Lipopeptide_Signaling_Pathways cluster_plant_isr Induced Systemic Resistance (ISR) in Plants cluster_qs_inhibition Quorum Sensing (QS) Inhibition B_subtilis_LPs B. subtilis Lipopeptides (Surfactin, Mycosubtilin) Plant_Cell_Receptors Plant Cell Receptors B_subtilis_LPs->Plant_Cell_Receptors Perception SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Cell_Receptors->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway Plant_Cell_Receptors->JA_Pathway Defense_Gene_Expression Defense Gene Expression SA_Pathway->Defense_Gene_Expression JA_Pathway->Defense_Gene_Expression Systemic_Resistance Systemic Resistance to Pathogens Defense_Gene_Expression->Systemic_Resistance B_subtilis_LPs_QS B. subtilis Lipopeptides BDSF_Pathway BDSF Signaling Pathway in Pathogen B_subtilis_LPs_QS->BDSF_Pathway Inhibits Virulence_Factors Virulence Factor Expression BDSF_Pathway->Virulence_Factors Reduced_Pathogenicity Reduced Pathogenicity Virulence_Factors->Reduced_Pathogenicity

Caption: Signaling pathways influenced by B. subtilis lipopeptides.

Experimental Workflows

Lipopeptide_Research_Workflow cluster_extraction Extraction and Purification cluster_analysis Characterization and Activity Testing Culture B. subtilis Culture Centrifugation1 Centrifugation (Cell Removal) Culture->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Acid_Precipitation Acid Precipitation (pH 2.0) Supernatant->Acid_Precipitation Centrifugation2 Centrifugation (Collect Precipitate) Acid_Precipitation->Centrifugation2 Solvent_Extraction Organic Solvent Extraction Centrifugation2->Solvent_Extraction Crude_Extract Crude Lipopeptide Extract Solvent_Extraction->Crude_Extract RP_HPLC RP-HPLC Purification Crude_Extract->RP_HPLC Pure_Lipopeptides Purified Lipopeptides RP_HPLC->Pure_Lipopeptides Pure_Lipopeptides_Analysis Purified Lipopeptides MS Mass Spectrometry (ESI-Q-TOF, MALDI-TOF) Pure_Lipopeptides_Analysis->MS GC_MS GC-MS (Fatty Acid Analysis) Pure_Lipopeptides_Analysis->GC_MS MIC_Assay Broth Microdilution (MIC Determination) Pure_Lipopeptides_Analysis->MIC_Assay Structural_Data Structural Information MS->Structural_Data GC_MS->Structural_Data Activity_Data Antimicrobial Activity Data MIC_Assay->Activity_Data

Caption: General experimental workflow for lipopeptide research.

Conclusion

The lipopeptides derived from Bacillus subtilis represent a rich and diverse source of bioactive molecules with significant potential in medicine, agriculture, and various industrial sectors. Their multifaceted mechanisms of action, coupled with their favorable environmental profile, underscore their importance as subjects of ongoing research and development. This guide provides a foundational understanding of these compelling compounds, offering researchers and drug development professionals a structured overview of the current knowledge and methodologies in the field. Further exploration into the vast structural diversity of these lipopeptides and their specific biological activities will undoubtedly unveil new and exciting applications in the future.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation and purification of Gageotetrin A, a linear lipopeptide with notable antimicrobial properties. The protocols outlined below are based on established methodologies for similar lipopeptides isolated from the marine bacterium Bacillus subtilis.

Introduction

This compound is a member of a unique class of linear lipopeptides, which also includes Gageotetrins B and C, isolated from a marine strain of Bacillus subtilis.[1][2] These compounds have demonstrated significant antimicrobial activities.[1][2][3][4] Structurally, this compound is composed of a dipeptide or tetrapeptide linked to a novel fatty acid.[1][2] Its non-cytotoxic nature against human cancer cell lines makes it a person of interest for further investigation as a potential therapeutic agent.[1][3][4]

Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of lipopeptides from Bacillus subtilis, using Gageostatins as a representative example due to the limited availability of specific quantitative data for this compound.

ParameterValueReference
Starting Material Fermentation broth of Bacillus subtilis (strain 109GGC020)[5]
Crude Extract Yield 11.8 g (from an unspecified volume of culture broth)[5]
Purified Gageostatin A Yield 2.8 mg[5]
Purified Gageostatin B Yield 3.2 mg[5]
Purified Gageostatin C Yield 1.5 mg[5]
HPLC Retention Time (Gageostatin A) 42 min[5]
Molecular Formula (Gageostatin A) C₅₂H₉₃N₇O₁₄[5]
Molecular Weight (Gageostatin A) 1039.7 g/mol [5]
Antimicrobial Activity (this compound) MIC 0.01-0.06 µM[1][3][4]

Experimental Protocols

The following protocols are adapted from the successful isolation of Gageostatins, linear lipopeptides from Bacillus subtilis.

Fermentation of Bacillus subtilis
  • Strain: Bacillus subtilis (marine isolate)

  • Culture Medium: A suitable nutrient-rich broth (e.g., Bennett's medium) prepared with natural or artificial seawater.

  • Culture Conditions: Incubate the culture in flasks at an optimal temperature (e.g., 28 °C) for a period of 7 days with shaking to ensure adequate aeration.[5]

Extraction of Crude Lipopeptides
  • Separate the bacterial cells from the culture broth by centrifugation.

  • Extract the supernatant (culture broth) twice with an equal volume of ethyl acetate (EtOAc).[5]

  • Combine the organic layers and evaporate the solvent under reduced pressure at 40 °C to obtain the crude extract.[5]

Initial Purification by Open Column Chromatography
  • Subject the crude extract to open column chromatography using an ODS (octadecylsilane) stationary phase.[5]

  • Perform a stepwise gradient elution with a methanol-water (MeOH-H₂O) solvent system. The suggested gradient is as follows: 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, and finally 100% MeOH.[5]

  • Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC).

Final Purification by High-Performance Liquid Chromatography (HPLC)
  • Subject the fraction containing the target compound (e.g., the 100% MeOH fraction) to further purification using semi-preparative reversed-phase HPLC.[5]

  • Column: C18 semi-preparative column.[5]

  • Mobile Phase: A solvent system of 95% MeOH in H₂O is a suitable starting point.[5] The gradient and isocratic conditions should be optimized to achieve baseline separation of this compound.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC with a similar solvent system.

Visualizations

Experimental Workflow for this compound Isolation

GageotetrinA_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Fermentation Bacillus subtilis Culture Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth EtOAc_Extraction Ethyl Acetate Extraction Centrifugation->EtOAc_Extraction Supernatant Evaporation Evaporation EtOAc_Extraction->Evaporation Organic Phase ODS_Column ODS Column Chromatography Evaporation->ODS_Column Crude Extract HPLC Reversed-Phase HPLC ODS_Column->HPLC Enriched Fraction Pure_GageotetrinA Pure this compound HPLC->Pure_GageotetrinA Isolated Compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_lipopeptide This compound cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption Lipopeptide Hydrophobic Tail | Hydrophilic Head Membrane Outer Leaflet Inner Leaflet Lipopeptide->Membrane Interaction & Insertion Pore_Formation Pore Formation Membrane->Pore_Formation Disruption Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Comprising a dipeptide and a fatty acid component, it is part of a unique class of noncytotoxic antimicrobial agents.[1][2][4] Studies have demonstrated that this compound and its analogues exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi, with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[1][2][3][4][5] This document provides detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound (MIC)
Test OrganismStrainMIC (µM)
Staphylococcus aureus(Example: ATCC 29213)0.03 - 0.06
Bacillus subtilis(Example: ATCC 6633)0.03 - 0.06
Pseudomonas aeruginosa(Example: ATCC 27853)0.02 - 0.06
Salmonella typhi(Example: ATCC 14028)0.03 - 0.06
Colletotrichum acutatum(Example: KACC 40042)0.03 - 0.06
Botrytis cinerea(Example: KACC 40573)0.03 - 0.06
Rhizoctonia solani(Example: KACC 40111)0.01 - 0.04

Note: Data synthesized from published studies.[3][5] Actual MIC values may vary depending on the specific strain and testing conditions.

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
Test OrganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921324Bactericidal
Pseudomonas aeruginosaATCC 27853432Bacteriostatic
Candida albicansATCC 90028816Fungicidal

Note: This table presents hypothetical data for illustrative purposes. The MBC should be determined experimentally. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the CLSI guidelines for broth dilution antimicrobial susceptibility testing.[1]

A. Materials and Reagents

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator

B. Protocol Steps

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). The molecular weight of this compound (C25H46N2O7) is approximately 486.6 g/mol .

    • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create the starting concentration for serial dilutions. Ensure the final DMSO concentration does not exceed 1% in any well, as this can inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound (prepared in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth with inoculum, no drug).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (for wells 2-10) or as adjusted.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours, depending on the species.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a plate reader.

II. Determination of Minimum Bactericidal Concentration (MBC)

A. Materials

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipettes and tips

  • Cell spreader

B. Protocol Steps

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a fresh agar plate. Be sure to label the plate corresponding to the concentration from the MIC well.

    • Also, plate an aliquot from the positive growth control well (well 11) to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial incubation.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically determined by identifying the lowest concentration at which no colonies or only a few single colonies grow on the agar plate.

Visualizations

AST_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_gageo Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_gageo->serial_dilution prep_inoculum Prepare 0.5 McFarland Microbial Inoculum inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select wells ≥ MIC incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Signaling_Pathway GageotetrinA This compound (Lipopeptide) Membrane Microbial Cell Membrane GageotetrinA->Membrane Interaction Disruption Membrane Perturbation & Permeabilization Membrane->Disruption Leakage Ion Leakage & Loss of Membrane Potential Disruption->Leakage Inhibition Inhibition of Cellular Processes Leakage->Inhibition Death Cell Death Inhibition->Death

Caption: Postulated mechanism of this compound.

References

Application Notes and Protocols for Gageotetrin A in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has demonstrated potent antifungal activity against a broad spectrum of pathogenic fungi. Notably, this compound exhibits low cytotoxicity against human cell lines, positioning it as a promising candidate for the development of novel antifungal therapeutics. These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays and an overview of its mechanism of action.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. The following table summarizes the reported MIC values for this compound against various fungal pathogens.

Fungal SpeciesMIC (µM)Reference
Colletotrichum acutatum0.03 - 0.06[1]
Botrytis cinerea0.03 - 0.06[1]
Rhizoctonia solani0.03 - 0.06[1]
Phytophthora capsiciLytic activity at 0.02 mM[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, with modifications suitable for a natural lipopeptide like this compound.[3][4][5][6]

Materials:

  • This compound

  • Fungal strain of interest

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida spp.):

      • From a fresh culture on an agar plate (e.g., Sabouraud Dextrose Agar), pick a few colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.[2][7]

    • For Filamentous Fungi (e.g., Aspergillus spp.):

      • Grow the fungus on potato dextrose agar (PDA) slants at 28-35°C for 7-10 days to encourage sporulation.

      • Harvest conidia by flooding the slant with 5 mL of sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

      • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.[8][9]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the working stock solution of this compound to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C.

    • For yeasts, incubate for 24-48 hours.

    • For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control wells.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Mechanism of Action and Signaling Pathways

The primary antifungal mechanism of this compound and other Bacillus lipopeptides involves the disruption of the fungal cell membrane's integrity.[11] This interaction triggers a cascade of downstream cellular events, ultimately leading to cell death.

Diagram: Proposed Mechanism of Action of this compound

GageotetrinA_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_signaling Signaling Pathways This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption & Pore Formation ROS Production ROS Production Cell Membrane->ROS Production Ca2+ Influx Ca2+ Influx Cell Membrane->Ca2+ Influx HOG Pathway High Osmolarity Glycerol (HOG-MAPK) Cell Membrane->HOG Pathway Osmotic Stress Cell Wall Cell Wall CWI Pathway Cell Wall Integrity (PKC-MAPK) Cell Wall->CWI Pathway Stress Signal Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Calcium-Calcineurin Pathway Calcium-Calcineurin Pathway Ca2+ Influx->Calcium-Calcineurin Pathway Activates Cytochrome C Release Cytochrome C Release Mitochondrial Dysfunction->Cytochrome C Release Caspase Activation Caspase Activation Cytochrome C Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis CWI Pathway->Cell Wall Compensatory Chitin Synthesis Calcium-Calcineurin Pathway->Apoptosis

Caption: Proposed mechanism of this compound's antifungal action.

The interaction of this compound with the fungal cell membrane leads to increased permeability, causing an influx of calcium ions and the generation of reactive oxygen species (ROS).[1][11] This membrane damage activates stress response signaling pathways, including the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which attempt to repair the damage.[12][13] The influx of Ca2+ activates the calcium-calcineurin signaling pathway, which is involved in stress responses and virulence.[11][14][15] The accumulation of ROS leads to mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-like proteases, ultimately inducing apoptosis or programmed cell death.[1][16][17]

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform 2-fold Serial Dilution of this compound in 96-well plate A->C B Prepare Fungal Inoculum (Yeast or Filamentous Fungi) D Inoculate wells with Fungal Suspension B->D C->D E Incubate at 35°C (24-72 hours) D->E F Visually or Spectrophotometrically Assess Fungal Growth E->F G Determine MIC (Lowest concentration with ≥50% inhibition) F->G

Caption: Workflow for MIC determination using broth microdilution.

Conclusion

This compound is a potent antifungal agent with a favorable non-cytotoxic profile. The provided protocols offer a standardized approach for evaluating its efficacy in a research setting. Understanding its mechanism of action, which primarily targets the fungal cell membrane and induces downstream signaling leading to apoptosis, is crucial for its further development as a therapeutic agent. These application notes serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of fungal infections.

References

Application Notes and Protocols: Gageotetrin A-Liposome Interaction and Membrane Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Comprising a di- or tetrapeptide linked to a fatty acid chain, this compound has demonstrated significant antimicrobial activity at low micromolar concentrations (MIC values of 0.01-0.06 μM) without exhibiting cytotoxicity to human cancer cell lines.[1][2][3][4] The primary mechanism of action for many antimicrobial lipopeptides involves the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.

These application notes provide a detailed protocol for investigating the interaction of this compound with model lipid membranes (liposomes) and quantifying its membrane disruption potential using a calcein leakage assay. The provided methodologies are essential for researchers studying the antimicrobial mechanism of this compound and for professionals in drug development exploring its therapeutic potential.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's interaction with liposomes in the public domain, the following tables present representative data for a similar antimicrobial lipopeptide (AML) from Bacillus subtilis. This data illustrates the expected outcomes of the described assays.

Table 1: Effect of Antimicrobial Lipopeptide (AML) on Liposome Size and Zeta Potential

AML Concentration (µM)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 (Control)120 ± 50.15 ± 0.02-25 ± 2
1125 ± 60.18 ± 0.03-22 ± 3
5135 ± 80.25 ± 0.04-15 ± 4
10150 ± 100.35 ± 0.05-8 ± 3
20AggregationN/AN/A

Table 2: Membrane Disruption Activity of Antimicrobial Lipopeptide (AML) - Calcein Leakage Assay

AML Concentration (µM)Percent Calcein Leakage (%)
0 (Control)0
115 ± 3
545 ± 5
1078 ± 6
2095 ± 4

Experimental Protocols

Protocol 1: Preparation of Calcein-Encapsulated Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform

  • Calcein

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 (2% v/v)

  • Chloroform

  • Nitrogen gas

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • In a round-bottom flask, prepare a lipid mixture of POPC and POPG (e.g., 7:3 molar ratio) in chloroform.

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.

  • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to facilitate the formation of multilamellar vesicles.

  • Extrude the vesicle suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • Separate the calcein-encapsulated liposomes from the unencapsulated dye by passing the suspension through a size exclusion chromatography column pre-equilibrated with HEPES buffer.

  • Collect the liposome-containing fractions, which will appear slightly turbid and elute first.

Protocol 2: this compound-Liposome Interaction Assay (Size and Zeta Potential)

This protocol outlines the method to assess the effect of this compound on the physical properties of the prepared liposomes.

Materials:

  • Calcein-encapsulated liposomes (from Protocol 1)

  • This compound stock solution

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

Procedure:

  • Dilute the liposome suspension in HEPES buffer to a suitable concentration for DLS and zeta potential measurements.

  • Prepare a series of this compound dilutions in HEPES buffer.

  • In separate cuvettes or sample cells, mix the liposome suspension with different concentrations of this compound.

  • Incubate the mixtures at room temperature for 30 minutes.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes in each sample using a DLS instrument.

  • Measure the zeta potential of the liposomes in each sample using a zeta potential analyzer.

  • Use the liposome suspension without this compound as a control.

Protocol 3: Membrane Disruption Assay (Calcein Leakage)

This protocol details the procedure to quantify the membrane-disrupting activity of this compound by measuring the release of calcein from the liposomes.

Materials:

  • Calcein-encapsulated liposomes (from Protocol 1)

  • This compound stock solution

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 (2% v/v)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

Procedure:

  • In a 96-well black microplate, add the calcein-encapsulated liposome suspension to each well.

  • Add different concentrations of this compound to the wells.

  • Include two control wells:

    • Negative Control (0% leakage): Liposomes with HEPES buffer only.

    • Positive Control (100% leakage): Liposomes with Triton X-100 to completely lyse the vesicles.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (F) of each well using a fluorescence plate reader.

  • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_negative) / (F_positive - F_negative)] * 100

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_assays Assays cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration with Calcein lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (100 nm) freeze_thaw->extrusion purification Purification (SEC) extrusion->purification interaction_assay This compound Interaction (Size & Zeta Potential) purification->interaction_assay disruption_assay Membrane Disruption (Calcein Leakage) purification->disruption_assay dls_analysis DLS & Zeta Potential Analysis interaction_assay->dls_analysis fluorescence_analysis Fluorescence Measurement & % Leakage Calculation disruption_assay->fluorescence_analysis

Caption: Experimental workflow for this compound-liposome interaction and membrane disruption assays.

membrane_disruption_pathway gageotetrin_a This compound interaction Electrostatic & Hydrophobic Interaction gageotetrin_a->interaction liposome Liposome (Model Membrane) liposome->interaction insertion Insertion into Lipid Bilayer interaction->insertion pore_formation Pore Formation / Membrane Destabilization insertion->pore_formation leakage Calcein Leakage pore_formation->leakage fluorescence Increased Fluorescence leakage->fluorescence

Caption: Proposed mechanism of this compound-induced membrane disruption leading to calcein leakage.

References

Application Notes and Protocols for the Analysis of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of Gageotetrin A, a linear lipopeptide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The included protocols offer comprehensive, step-by-step methodologies for the isolation and structural elucidation of this antimicrobial compound.

Introduction

This compound is a unique linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] It is composed of a dipeptide unit and a novel fatty acid component.[1][2] this compound, along with its congeners Gageotetrin B and C, has demonstrated significant antimicrobial activities.[1][2] The structural determination of these compounds relies heavily on advanced spectroscopic techniques, primarily NMR and mass spectrometry.

Data Presentation

The structural elucidation of this compound was accomplished through the comprehensive analysis of 1D and 2D NMR data, as well as high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
Fatty Acid Moiety
22.45m
2.35m
33.95m
41.45m
5-101.29br s
111.55m
121.29br s
130.89t7.0
11-Me0.88d6.5
Glutamic Acid
NH8.35d7.5
α4.40m
β2.10m
1.95m
γ2.30t7.5
Leucine
NH8.20d8.0
α4.35m
β1.65m
γ1.60m
δ0.94d6.5
δ'0.92d6.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionδC (ppm)
Fatty Acid Moiety
1175.5
244.1
368.9
439.9
526.7
630.8
730.5
830.2
937.8
1028.1
1135.2
1223.7
1314.4
11-Me19.8
Glutamic Acid
C=O174.8
α54.2
β28.9
γ31.8
δ178.2
Leucine
C=O176.1
α53.5
β41.9
γ25.9
δ23.2
δ'22.1
Table 3: Mass Spectrometry Data for this compound
Ionm/z [M+H]⁺Molecular Formula
This compound487.3381C₂₅H₄₆N₂O₇

Experimental Protocols

The following protocols outline the key experimental procedures for the analysis of this compound.

Isolation and Purification of this compound
  • Fermentation: Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium to produce this compound.

  • Extraction: The culture broth is centrifuged to separate the supernatant and the cell pellet. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column with a gradient of chloroform and methanol.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification is performed using reversed-phase HPLC (e.g., ODS column) with a methanol-water gradient.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD₃OD).

  • Data Acquisition:

    • NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Standard 1D spectra (¹H and ¹³C) are acquired.

    • 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish connectivity and assign all proton and carbon signals.

  • Data Analysis: The 1D and 2D NMR data are processed and analyzed to determine the structure of the molecule, including the amino acid sequence and the structure of the fatty acid chain.

Mass Spectrometry
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol).

  • Data Acquisition:

    • High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: The accurate mass measurement is used to determine the molecular formula of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Fermentation Fermentation of Bacillus subtilis Extraction Solvent Extraction Fermentation->Extraction Culture Broth Silica Silica Gel Chromatography Extraction->Silica Crude Extract Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Fractions HPLC Reversed-Phase HPLC Sephadex->HPLC Partially Purified Fractions NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Purified this compound MS Mass Spectrometry (HR-ESI-MS) HPLC->MS Purified this compound Structure Structure Elucidation of this compound NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

gageotetrin_a_structure FA_start HOOC- FA_1 CH₂ FA_2 -CH(OH)- Glu_NH NH- FA_1:e->Glu_NH:w -CO-NH- FA_3 CH₂ FA_4 -(CH₂)₆- FA_5 CH(CH₃)- FA_6 CH₂ FA_7 -CH₃ Glu_alpha CH(COOH)- Glu_beta_gamma (CH₂)₂- Glu_CO CO- Leu_NH NH- Leu_alpha CH(CH₂CH(CH₃)₂)- Leu_COOH COOH

Caption: Chemical structure of this compound.

References

Gageotetrin A: Application Notes and Protocols for Agricultural Antifungal Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi. Its non-cytotoxic nature against human cell lines suggests its potential as a safe and effective biofungicide for agricultural applications.[1][2][3] This document provides a summary of the available data on this compound and detailed protocols for its evaluation as an agricultural antifungal agent.

Antifungal Activity

This compound has shown potent inhibitory effects on the growth of several key plant pathogens. The primary mechanism of action for lipopeptides like this compound is believed to be the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[4]

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundRhizoctonia solani0.03 - 0.06 µM[1]
Botrytis cinerea0.03 - 0.06 µM[1]
Colletotrichum acutatum0.03 - 0.06 µM[1]
Gageotetrin BRhizoctonia solani0.01 - 0.04 µM[1]
Botrytis cinerea0.01 - 0.04 µM[1]
Colletotrichum acutatum0.01 - 0.04 µM[1]
Gageotetrin CRhizoctonia solani0.01 - 0.04 µM[1]
Botrytis cinerea0.01 - 0.04 µM[1]
Colletotrichum acutatum0.01 - 0.04 µM[1]
Gageopeptides A-DRhizoctonia solani0.02 - 0.06 µM[5]
Botrytis cinerea0.02 - 0.06 µM[5]
Colletotrichum acutatum0.02 - 0.06 µM[5]

Gageotetrins have also demonstrated lytic activity against the zoospores of Phytophthora capsici, the causative agent of late blight in various crops, at a concentration of 0.02 mM.[1]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's antifungal properties. These are based on established methodologies for testing antifungal agents against plant pathogens.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungal pathogens.

1. Materials:

  • This compound

  • Target fungal pathogen(s) (e.g., Rhizoctonia solani, Botrytis cinerea, Colletotrichum acutatum)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile distilled water

  • Hemocytometer or other cell counting device

  • Incubator

2. Inoculum Preparation:

  • Culture the fungal pathogen on PDA plates at 25-28°C until sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer. This will be the stock inoculum.

  • Dilute the stock inoculum in RPMI 1640 medium to the final testing concentration of 0.4-5 x 10⁴ spores/mL.

3. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of desired concentrations.

  • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the this compound dilution.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of fungal growth.

Protocol 2: In Vivo Antifungal Assay - Detached Leaf Assay

This protocol assesses the efficacy of this compound in controlling fungal disease on plant tissue.

1. Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, bean)

  • This compound solution at various concentrations

  • Fungal pathogen spore suspension (1 x 10⁵ spores/mL)

  • Sterile Petri dishes or transparent plastic boxes lined with moist filter paper

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

2. Assay Procedure:

  • Surface sterilize the detached leaves by washing with sterile distilled water.

  • Prepare solutions of this compound at different concentrations in sterile distilled water with a small amount of surfactant (e.g., 0.02% Tween 20) to ensure even spreading.

  • Apply the this compound solutions to the adaxial (upper) surface of the leaves. An untreated control group should be treated with sterile water and surfactant only.

  • Allow the leaves to air dry in a sterile environment.

  • After 24 hours, inoculate the treated leaves with a 10 µL droplet of the fungal spore suspension.

  • Place the leaves in the humid chambers (Petri dishes with moist filter paper) and incubate at 25°C with a 12-hour photoperiod.

  • Assess disease development after 3-7 days by measuring the lesion diameter.

  • Calculate the percentage of disease inhibition using the following formula:

    • % Inhibition = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100

Protocol 3: Phytotoxicity Assessment

This protocol evaluates the potential for this compound to cause damage to the host plant.

1. Materials:

  • Healthy, young plants of the target crop species

  • This compound solutions at various concentrations, including a concentration 2-4 times the proposed application rate

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottle or other suitable application device

2. Assay Procedure:

  • Grow the test plants under controlled greenhouse conditions to a suitable growth stage (e.g., 3-4 true leaves).

  • Prepare solutions of this compound in sterile distilled water with a surfactant.

  • Spray the plants with the this compound solutions until runoff. An untreated control group should be sprayed with water and surfactant only.

  • Maintain the plants in the greenhouse and observe for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

  • Phytotoxicity symptoms to record include:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting of growth

    • Leaf curling or malformation

    • Wilting

  • A rating scale (e.g., 0 = no damage, 1 = slight discoloration, 2 = moderate chlorosis/necrosis, 3 = severe damage) can be used to quantify the phytotoxicity.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

GageotetrinA_MoA cluster_fungal_cell Fungal Cell cell_membrane Cell Membrane disruption Membrane Disruption (Pore Formation) cell_membrane->disruption Leads to cytoplasm Cytoplasm gageotetrin_a This compound (Lipopeptide) gageotetrin_a->cell_membrane Interacts with leakage Ion & Solute Leakage disruption->leakage cell_death Cell Death leakage->cell_death InVitro_Workflow start Start prep_fungus Prepare Fungal Spore Suspension start->prep_fungus prep_gageotetrin Prepare Serial Dilutions of this compound start->prep_gageotetrin inoculate Inoculate Microtiter Plate prep_fungus->inoculate prep_gageotetrin->inoculate incubate Incubate at 25-28°C for 48-72h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end InVivo_Logic cluster_efficacy Efficacy Assay cluster_phytotoxicity Phytotoxicity Assay start Start prep_plants Prepare Healthy Test Plants start->prep_plants apply_treatment Apply this compound (and Controls) prep_plants->apply_treatment inoculate_pathogen Inoculate with Fungal Pathogen apply_treatment->inoculate_pathogen observe_plants Observe for Symptoms of Plant Damage apply_treatment->observe_plants incubate_disease Incubate and Monitor Disease Development inoculate_pathogen->incubate_disease assess_disease Assess Disease Severity incubate_disease->assess_disease end End assess_disease->end rate_damage Rate Phytotoxicity observe_plants->rate_damage rate_damage->end

References

Application Notes and Protocols for the Development of a Stable Formulation of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Authors:

Date:

October 25, 2025

Version:

1.0

Abstract

Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant antimicrobial activity with low cytotoxicity, positioning it as a promising candidate for further research and development.[1][2][3][4] However, the inherent physicochemical properties of lipopeptides present challenges to their formulation, particularly concerning stability and solubility. This document provides detailed application notes and protocols for the development of a stable aqueous formulation of this compound suitable for research purposes. The protocols outlined herein cover pre-formulation studies, formulation development with various excipients, and a comprehensive stability testing program. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Introduction

This compound is a member of the lipopeptide family, characterized by a peptide component linked to a fatty acid chain.[2][3][4] This amphiphilic structure is crucial for its antimicrobial activity, which is believed to involve disruption of bacterial cell membranes. Like many peptides and lipids, this compound is susceptible to physical and chemical degradation, including hydrolysis, oxidation, and aggregation, which can lead to a loss of bioactivity. The development of a stable formulation is therefore a critical step to ensure the reliability and reproducibility of research findings.

This application note details a systematic approach to developing a stable formulation of this compound. The workflow encompasses initial characterization of the compound's physicochemical properties, followed by the screening of various formulation strategies, and culminating in a robust stability assessment. The provided protocols are designed to be adaptable to specific laboratory capabilities and research needs.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable formulation. The following experiments are recommended to establish a baseline profile of the molecule.

Solubility Assessment

Objective: To determine the solubility of this compound in a range of common laboratory solvents and buffers.

Protocol:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours with constant agitation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Hypothetical Solubility of this compound

Solvent/BufferSolubility (mg/mL) at 25°C
Deionized Water< 0.1
PBS (pH 7.4)0.2
Ethanol> 10
Methanol> 10
DMSO> 20
pH-Stability Profile

Objective: To evaluate the stability of this compound across a range of pH values.

Protocol:

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

  • Incubate the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of intact this compound by HPLC.

  • Calculate the degradation rate constant at each pH.

Table 2: Hypothetical pH-Dependent Degradation of this compound

pHDegradation Rate Constant (k) at 40°C (hours⁻¹)
3.00.05
5.00.01
7.40.02
9.00.08

Formulation Development

Based on the pre-formulation data, several strategies can be employed to enhance the stability and solubility of this compound in an aqueous medium.

Co-solvent Systems

The use of co-solvents can improve the solubility of hydrophobic compounds.

Protocol:

  • Prepare a series of aqueous formulations containing varying concentrations of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400).

  • Determine the maximum solubility of this compound in each co-solvent system.

  • Assess the stability of this compound in the most promising co-solvent systems under accelerated conditions (e.g., 40 °C).

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[5][6][7][8]

Protocol:

  • Prepare aqueous solutions of different cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin).

  • Add an excess of this compound to each cyclodextrin solution.

  • Agitate the mixtures for 24-48 hours to allow for complex formation.

  • Filter the solutions to remove undissolved this compound.

  • Determine the concentration of solubilized this compound in the filtrate.

  • Evaluate the stability of the this compound-cyclodextrin complexes.

Liposomal Formulations

Encapsulating this compound within liposomes can protect it from degradation and improve its delivery.[9][10][11][12][13]

Protocol:

  • Prepare liposomes using a standard method such as thin-film hydration. A mixture of phospholipids (e.g., phosphatidylcholine) and cholesterol is commonly used.

  • Incorporate this compound into the liposomes either by adding it to the lipid film before hydration (for hydrophobic interaction) or to the aqueous phase (for hydrophilic interaction).

  • Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.

  • Determine the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug.

  • Assess the stability of the liposomal formulation, including drug leakage and particle size stability over time.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the shelf-life and optimal storage conditions for the developed this compound formulation.

Objective: To evaluate the long-term stability of the final this compound formulation under different storage conditions.

Protocol:

  • Prepare a batch of the final formulation.

  • Aliquot the formulation into appropriate storage containers.

  • Store the samples at various temperatures and humidity conditions (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: Measurement of the formulation's pH.

    • Assay of this compound: Quantification of the intact drug concentration by HPLC.

    • Related Substances: Detection and quantification of degradation products by HPLC.

    • For Liposomal Formulations: Particle size analysis and encapsulation efficiency.

Table 3: Hypothetical Stability Data for a this compound Formulation (e.g., with HP-β-CD) at 4°C

Time (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless solution6.5100.0< 0.1
1Clear, colorless solution6.599.80.2
3Clear, colorless solution6.499.50.5
6Clear, colorless solution6.498.91.1
12Clear, colorless solution6.397.52.5

Visualizations

Signaling Pathway

The antimicrobial activity of many lipopeptides involves the disruption of bacterial cell signaling pathways that are crucial for virulence and survival. This compound may interfere with bacterial quorum sensing, a cell-to-cell communication system.[14][15]

GageotetrinA_Signaling_Pathway cluster_bacterium Bacterial Cell Autoinducer Autoinducer Signal Receptor Membrane Receptor Autoinducer->Receptor Kinase Sensor Kinase Receptor->Kinase Activation Regulator Response Regulator Kinase->Regulator Phosphorylation Virulence Virulence Gene Expression Regulator->Virulence Induction GageotetrinA This compound GageotetrinA->Receptor Inhibition Formulation_Development_Workflow Preformulation Pre-formulation Studies (Solubility, pH-Stability) Formulation Formulation Screening (Co-solvents, Cyclodextrins, Liposomes) Preformulation->Formulation Optimization Lead Formulation Optimization Formulation->Optimization Stability Formal Stability Testing Optimization->Stability Final Final Formulation Protocol Stability->Final Formulation_Component_Relationships GageotetrinA This compound (Active Ingredient) AqueousVehicle Aqueous Vehicle (e.g., Water, Buffer) GageotetrinA->AqueousVehicle Poor Solubility & Instability FinalFormulation Stable Formulation GageotetrinA->FinalFormulation AqueousVehicle->FinalFormulation Stabilizer Stabilizing Excipient (e.g., Cyclodextrin, Lipids) Stabilizer->GageotetrinA Enhances Solubility & Stability Stabilizer->FinalFormulation

References

Application Notes and Protocols: Cytotoxicity Assessment of Gageotetrin A on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] While demonstrating significant antimicrobial properties, studies have consistently reported this compound as noncytotoxic to various human cancer cell lines.[1][2][3][4][5] This document provides a comprehensive set of protocols for the systematic evaluation of the cytotoxic potential of a novel compound, using this compound as a case study. The methodologies detailed herein are standard for determining cell viability, membrane integrity, and induction of apoptosis, and can be broadly applied to other novel lipopeptides or small molecules in a drug discovery context.

Introduction to this compound

This compound is a member of a unique class of linear lipopeptides that also includes Gageotetrins B and C. These compounds have been recognized for their potent antimicrobial activities at low micromolar concentrations.[1][2] Despite their efficacy against various microbes, in vitro studies have not detected significant cytotoxicity against human cancer cell lines. This profile makes this compound an interesting subject for understanding the structural determinants of antimicrobial activity in the absence of mammalian cell toxicity. The following protocols are presented as a standard workflow for verifying the cytotoxicity, or lack thereof, of compounds like this compound.

Data Presentation: Summary of Known Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against human cancer cell lines.

CompoundCell Line(s)Assay TypeResult (GI50)Reference(s)
This compoundHuman Cancer Cell LinesNot Specified> 30 µg/mL[1][2][4][5]
Gageotetrin BHuman Myeloid Leukaemia K-562Not SpecifiedNoncytotoxic[3]
Gageotetrin CHuman Cancer Cell LinesNot Specified> 30 µg/mL[1][2][4]

GI50: The concentration of a drug that inhibits the growth of 50% of the cells.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a test compound is depicted below. This multi-assay approach ensures a comprehensive evaluation of potential cytotoxic effects, from general cell viability to specific mechanisms of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Compound->Apoptosis Cells Mammalian Cell Line (e.g., HeLa, K-562) Cells->MTT Cells->LDH Cells->Apoptosis IC50 Calculate IC50/GI50 MTT->IC50 LDH->IC50 Mechanism Determine Mechanism of Cell Death Apoptosis->Mechanism

General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following are detailed protocols for key cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound (or test compound)

  • Mammalian cells (e.g., HeLa, A549, K-562)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[7][8]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells from a parallel plate to the MTT assay

  • 96-well plate

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (untreated cells treated with lysis buffer 45 minutes before the assay endpoint).

  • Sample Collection: After the compound treatment period (e.g., 24, 48, or 72 hours), carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • 6-well plates

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Potential Signaling Pathways in Lipopeptide-Induced Apoptosis

While this compound is not known to be cytotoxic, other lipopeptides can induce apoptosis through various signaling cascades.[9] A hypothetical pathway that could be investigated if a lipopeptide were found to induce apoptosis is the intrinsic (mitochondrial) pathway.

G Compound Cytotoxic Lipopeptide Membrane Cell Membrane Interaction Compound->Membrane Perturbation ROS ↑ ROS Production Membrane->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical intrinsic apoptosis pathway for a cytotoxic lipopeptide.

Conclusion and Future Directions

The available evidence indicates that this compound is a noncytotoxic compound to mammalian cells, distinguishing it from some other antimicrobial peptides that exhibit broader cellular toxicity.[1][2][3][4] The protocols provided here offer a robust framework for the initial assessment and verification of the cytotoxic profile of novel compounds. For a compound like this compound, the lack of cytotoxicity is a desirable characteristic, suggesting potential for therapeutic applications where antimicrobial activity is needed without harming host cells. Future studies could focus on high-throughput screening of this compound derivatives to identify structural modifications that could enhance antimicrobial specificity or, if desired, introduce selective cytotoxicity for applications in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gageotetrin A Production from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Gageotetrin A production from Bacillus subtilis fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance the yield of this promising antimicrobial lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a linear lipopeptide produced by the marine bacterium Bacillus subtilis. It is composed of a dipeptide and a fatty acid component.[1][2] Its significance lies in its potent antimicrobial activities, with minimum inhibitory concentration (MIC) values reported in the range of 0.01-0.06 μM against various pathogens.[1][2] Notably, it has shown a lack of cytotoxicity against human cancer cell lines, making it a promising candidate for further drug development.[1][2]

Q2: What are the key factors influencing the yield of this compound in Bacillus subtilis fermentation?

A2: The yield of lipopeptides like this compound in Bacillus subtilis is influenced by a combination of nutritional and environmental factors. Key nutritional factors include the composition of the culture medium, specifically the types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals.[3][4][5][6] Critical environmental factors include pH, temperature, aeration (dissolved oxygen), and agitation speed.[3][5][7][8]

Q3: Which carbon and nitrogen sources are generally preferred for lipopeptide production in Bacillus subtilis?

A3: For lipopeptide production by Bacillus subtilis, glucose is a commonly effective carbon source.[5][9] However, other carbohydrates like sucrose, starch, and molasses have also been successfully used.[4][9] With regard to nitrogen sources, both organic sources like peptones, yeast extract, and urea, and inorganic sources such as ammonium chloride can significantly impact yield.[3][5][6] The optimal carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for maximizing production.[5]

Q4: How do pH and temperature affect this compound production?

A4: While specific optimal conditions for this compound are not extensively documented, studies on other Bacillus subtilis lipopeptides provide valuable insights. Generally, surfactin production is favored in slightly alkaline conditions (pH 7.0–8.0) and at temperatures around 37°C.[3] In contrast, iturin and fengycin production often thrive in slightly acidic to neutral pH (6.0–7.0) and at temperatures between 25-30°C.[3][10] The optimal pH and temperature for the growth of the B. subtilis strain producing Gageostatins (related lipopeptides) were found to be 7.02 and 24°C, respectively. It is crucial to determine the optimal pH and temperature for your specific Bacillus subtilis strain.

Q5: What is the role of aeration and agitation in the fermentation process?

A5: Aeration, which determines the dissolved oxygen (DO) concentration, is a critical factor in Bacillus subtilis fermentation as it is a strictly aerobic bacterium. Adequate oxygen supply is essential for cell growth and lipopeptide synthesis.[5][7][8] However, both insufficient and excessive aeration can negatively impact production.[7][8] One study on surfactin production found that maintaining a dissolved oxygen saturation of 30% resulted in a high yield.[7][8] Agitation ensures homogeneity of the culture medium, facilitating nutrient uptake and oxygen transfer.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or no this compound yield Suboptimal media composition.Systematically evaluate different carbon and nitrogen sources. Perform a media optimization study using a Plackett-Burman design to screen for critical components, followed by a response surface methodology (RSM) to determine optimal concentrations.[11][12]
Inappropriate fermentation conditions (pH, temperature, aeration).Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. Perform optimization experiments for each parameter. For example, test a pH range of 6.0-8.0 and a temperature range of 25-37°C.[3]
Poor growth of Bacillus subtilis.Ensure the inoculum is healthy and in the exponential growth phase. Verify the sterility of the fermentation process to rule out contamination. Optimize growth medium and conditions before focusing on production.
Inconsistent this compound yield between batches Variability in inoculum preparation.Standardize the inoculum preparation protocol, including the age of the culture and the cell density.
Fluctuations in fermentation parameters.Calibrate all probes (pH, DO, temperature) before each fermentation run. Ensure consistent control of all parameters.
Inconsistent quality of media components.Use high-quality, consistent sources for all media components. Prepare fresh media for each fermentation.
Excessive foaming during fermentation High agitation and aeration rates.Reduce agitation and/or aeration rates while ensuring dissolved oxygen levels remain sufficient.
Media composition.Certain media components can promote foaming. Consider adding an antifoaming agent, though its effect on lipopeptide production should be evaluated. Foam separation technology can also be an effective control method.
Difficulty in extracting and purifying this compound Inefficient extraction method.Lipopeptides can be extracted from the fermentation broth using methods like acid precipitation followed by solvent extraction (e.g., with ethyl acetate or chloroform-methanol).[13]
Co-purification of other lipopeptides.Bacillus subtilis often produces a mixture of lipopeptides. Purification may require multiple chromatographic steps, such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[14]

Experimental Protocols

Media Optimization using Response Surface Methodology (RSM)

This protocol outlines a general approach for optimizing the fermentation medium for this compound production.

Step 1: Screening of Significant Factors using Plackett-Burman Design (PBD)

  • Select a range of potentially influential media components (e.g., glucose, peptone, yeast extract, MgSO₄, K₂HPO₄, etc.).

  • For each component, define a high (+) and a low (-) concentration level.

  • Design and conduct the PBD experiments. The number of experiments will depend on the number of factors being investigated.

  • Measure the this compound yield for each experimental run.

  • Analyze the results to identify the factors that have a statistically significant effect on production.[11][12]

Step 2: Optimization using Central Composite Design (CCD)

  • Select the most significant factors identified from the PBD.

  • Design a CCD with five levels for each selected factor: -α, -1, 0, +1, +α.

  • Conduct the fermentation experiments according to the CCD matrix.

  • Measure the this compound yield for each run.

  • Use statistical software to fit a second-order polynomial equation to the experimental data. This model will describe the relationship between the variables and the response (this compound yield).

  • Generate response surface plots to visualize the effects of the factors and their interactions.

  • Determine the optimal concentrations of the media components that are predicted to give the maximum this compound yield.[11][12][15]

  • Validate the model by conducting a fermentation experiment using the optimized medium composition.

Fermentation in a Controlled Bioreactor
  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a suitable seed medium and incubate at the optimal growth temperature and agitation until it reaches the mid-exponential phase.

  • Bioreactor Preparation: Sterilize the bioreactor containing the optimized fermentation medium.

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture (e.g., 2% v/v).[4]

  • Fermentation Control:

    • Temperature: Maintain the optimal temperature determined from previous studies (e.g., 24-37°C).

    • pH: Control the pH at the optimal level (e.g., 6.0-8.0) using automated addition of acid (e.g., HCl) and base (e.g., NaOH).[4]

    • Aeration and Agitation: Set the initial agitation and aeration rates (e.g., 300 rpm and 1 vvm).[4] Adjust as needed to maintain a desired dissolved oxygen level (e.g., 30% saturation).[7][8]

  • Sampling: Take samples at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and this compound concentration.

  • Harvesting: After the desired fermentation time (typically 48-72 hours), harvest the broth for this compound extraction.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of other lipopeptides from Bacillus subtilis, which can serve as a starting point for optimizing this compound production.

Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Yield

Carbon Source (Concentration)Nitrogen Source (Concentration)LipopeptideYield (g/L)Reference
Glucose (40 g/L)Urea (5 g/L) & Ammonium Chloride (C/N ratio of 7)Surfactin~0.9[5]
Molasses (20 g/L)Glutamic Acid (15 g/L) & Soybean Meal (4.5 g/L)Surfactin1.82[4]
Glucose (7.5 g/L)Monosodium Glutamate (6.75 g/L) & Yeast ExtractLipopeptides0.71[11]

Table 2: Effect of Fermentation Parameters on Lipopeptide Yield

Temperature (°C)pHDissolved Oxygen (%)LipopeptideYield (g/L)Reference
42.95.0Not specifiedSurfactin1.82[4]
37Not controlled30Surfactin4.92[7][8]
307.0Not specifiedIturin A & Surfactin-[16]

Visualizations

Signaling_Pathway Simplified Regulatory Network for Lipopeptide Synthesis in Bacillus subtilis cluster_Quorum_Sensing Quorum Sensing cluster_Two_Component Two-Component System cluster_Global_Regulator Global Regulator cluster_Lipopeptide_Operons Lipopeptide Biosynthesis Operons ComX ComX (Pheromone) ComP ComP (Sensor Kinase) ComX->ComP activates ComA ComA (Response Regulator) ComP->ComA phosphorylates srfA srfA (Surfactin) ComA->srfA activates transcription DegS DegS (Sensor Kinase) DegU DegU (Response Regulator) DegS->DegU phosphorylates itu itu (Iturin) DegU->itu activates transcription CodY CodY CodY->srfA represses transcription CodY->itu represses transcription Nutrient_Rich Nutrient-Rich Conditions Nutrient_Rich->CodY activates fen fen (Fengycin)

Caption: Simplified signaling pathways regulating lipopeptide synthesis in B. subtilis.

Experimental_Workflow Workflow for Fermentation Optimization A Step 1: Factor Screening (Plackett-Burman Design) B Identify Significant Media Components & Conditions A->B C Step 2: Optimization (Response Surface Methodology - CCD) B->C D Develop Predictive Model & Determine Optimal Levels C->D E Step 3: Validation (Bioreactor Fermentation) D->E F Optimized this compound Yield E->F

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Enhancing the In Vitro Stability of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Gageotetrin A. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2][3][4] It is a dipeptide linked to a 3-hydroxy fatty acid.[5] Like other lipopeptides, its amphiphilic nature, consisting of a hydrophilic peptide portion and a hydrophobic lipid tail, contributes to its biological activity, which includes antimicrobial and antifungal properties.[1][2][3][4] Due to this structure, its solubility and stability can be influenced by the aqueous environment of in vitro assays.

Q2: I'm observing a loss of this compound activity in my in vitro assay over time. What are the potential causes?

Loss of activity is often due to the chemical or physical instability of the peptide in the assay medium. Peptides, including lipopeptides like this compound, are susceptible to several degradation pathways in aqueous solutions.[6][7][8] The primary causes of instability for peptides in vitro include:

  • Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions in your assay buffer.[9]

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[9][10]

  • Aggregation and Precipitation: Due to its lipophilic fatty acid chain, this compound may self-associate and aggregate in aqueous solutions, leading to precipitation and a decrease in the effective concentration.[11][12] This can be influenced by factors like pH, temperature, and ionic strength.[9]

  • Adsorption: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., pipette tips, microplates), reducing the actual concentration in your assay.

  • Enzymatic Degradation: If you are using a cell-based assay or a system containing biological components like serum, proteases present can degrade the peptide backbone of this compound.[13]

Q3: How can I improve the solubility of this compound for my experiments?

Improving the solubility of lipopeptides often involves optimizing the solvent and buffer conditions. Here are some strategies:

  • Initial Dissolution: Dissolve lyophilized this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before making further dilutions in your aqueous assay buffer.

  • pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer to be at least one or two units away from the pI can significantly increase solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to prevent aggregation and improve the solubility of lipopeptides.

Q4: What are the best practices for storing this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound.

  • Lyophilized Form: For long-term storage, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C, protected from light and moisture.[14]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[14] Store these aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your in vitro experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or poor results in bioassays. Degradation of this compound in the assay medium.Optimize pH: Determine the optimal pH for this compound stability (see Experimental Protocols).• Control Temperature: Perform assays at a controlled, lower temperature if the protocol allows.• Minimize Exposure to Light: Protect the compound from light during storage and experiments.• Use Stabilizing Excipients: Consider adding cryoprotectants like sucrose or trehalose for freeze-thaw stability, or surfactants to prevent aggregation.[15]
Precipitate forms when diluting the stock solution in aqueous buffer. The compound is crashing out of solution due to its hydrophobic nature.Change Dilution Method: Add the aqueous buffer to the stock solution slowly while vortexing.• Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in the final working solution (ensure the final concentration is compatible with your assay).• Incorporate Surfactants: Add a low concentration of a non-ionic surfactant to the aqueous buffer before adding the this compound stock.
Loss of activity in cell-based assays. Enzymatic degradation by proteases in the cell culture medium or secreted by cells.Use Protease-Free Serum: If your protocol uses serum, consider using heat-inactivated or protease-deficient serum.• Reduce Incubation Time: If possible, shorten the duration of the assay to minimize exposure to enzymes.• Add Protease Inhibitors: If compatible with your assay, a cocktail of broad-spectrum protease inhibitors can be added to the medium.
Low recovery of the compound after filtration. Adsorption of the lipopeptide to the filter membrane.Use Low-Binding Materials: Utilize low-protein-binding filter materials such as PVDF or PES.• Pre-treat the Filter: Pre-rinse the filter with the assay buffer or a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.

Data Presentation: Factors Influencing Peptide Stability

The stability of peptides is significantly influenced by environmental factors. The following tables summarize the general impact of these factors.

Table 1: Effect of pH on Peptide Degradation Pathways

pH RangeDominant Degradation PathwayGeneral Effect on this compound
Acidic (pH < 4) Hydrolysis of peptide bonds, especially adjacent to Aspartic Acid residues.[9]This compound contains a peptide bond that can be susceptible to acid-catalyzed hydrolysis.
Neutral (pH 6-8) Deamidation of Asparagine and Glutamine residues.The specific amino acid sequence of this compound will determine its susceptibility.
Alkaline (pH > 8) β-elimination and racemization.[11][12]Can lead to loss of specific stereochemistry and activity.

Table 2: Common Stabilizing Excipients for Peptide Formulations

Excipient ClassExamplesMechanism of StabilizationTypical Concentration
Sugars/Polyols Sucrose, Trehalose, MannitolCryoprotectant (prevents denaturation during freezing), reduces aggregation.1-10% (w/v)
Surfactants Polysorbate 20/80, Pluronic® F-68Prevents aggregation and surface adsorption.0.01-0.1% (w/v)
Amino Acids Arginine, GlycineCan reduce aggregation and act as cryoprotectants.1-5% (w/v)

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffers include citrate (pH 3-6.2), phosphate (pH 5.8-8), and Tris (pH 7.5-9).

  • Sample Preparation: Dissolve this compound in each buffer to the desired final concentration.

  • Incubation: Incubate the samples at a relevant temperature for your assay (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quantification: Analyze the concentration of intact this compound in each aliquot using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Protocol 2: Assessing the Impact of Stabilizing Excipients

  • Excipient Solution Preparation: Prepare solutions of different excipients (e.g., 5% sucrose, 0.1% Polysorbate 80) in the optimal pH buffer determined in Protocol 1.

  • Sample Preparation: Dissolve this compound in the excipient solutions to the desired final concentration. Include a control sample with no excipient.

  • Stress Conditions: Subject the samples to relevant stress conditions, such as elevated temperature (e.g., 40°C) or multiple freeze-thaw cycles.

  • Time-Point Analysis and Quantification: As in Protocol 1, analyze the concentration of intact this compound at different time points using RP-HPLC.

  • Data Analysis: Compare the degradation rates of this compound in the presence and absence of each excipient to determine their stabilizing effect.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability and experimental design.

GageotetrinA_Degradation_Pathways cluster_factors Degradation Factors GageotetrinA This compound (Intact Lipopeptide) Degraded Degraded/Inactive Products GageotetrinA->Degraded Degradation pH Extreme pH pH->GageotetrinA Temp High Temperature Temp->GageotetrinA Oxidation Oxidizing Agents (Air, Light, Metal Ions) Oxidation->GageotetrinA Enzymes Proteases Enzymes->GageotetrinA Aggregation Aggregation Aggregation->GageotetrinA

Caption: Major degradation pathways for this compound in vitro.

Experimental_Workflow_for_Stability_Testing start Start: Prepare this compound in different buffer conditions incubate Incubate under controlled stress conditions (e.g., 37°C) start->incubate sample Collect samples at various time points incubate->sample analyze Analyze samples by RP-HPLC to quantify intact this compound sample->analyze data Plot % remaining vs. time to determine degradation rate analyze->data end End: Identify optimal storage/assay conditions data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent/Poor Assay Results check_storage Review Storage Conditions start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation prep_ok Preparation OK? check_prep->prep_ok check_assay Review Assay Conditions assay_ok Assay Conditions OK? check_assay->assay_ok storage_ok->check_prep Yes fix_storage Optimize Storage: - Aliquot - Store at -80°C - Protect from light storage_ok->fix_storage No prep_ok->check_assay Yes fix_prep Optimize Preparation: - Use fresh solutions - Check solvent compatibility - Consider co-solvents prep_ok->fix_prep No fix_assay Optimize Assay: - Adjust pH - Add stabilizers - Use low-binding plates assay_ok->fix_assay No retest Re-run Assay assay_ok->retest Yes fix_storage->retest fix_prep->retest fix_assay->retest

Caption: Troubleshooting logic for this compound assay issues.

References

troubleshooting inconsistent MIC results for Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Gageotetrin A.

Troubleshooting Guides

Problem: High variability in MIC values between experiments.

This is a common issue when working with lipopeptides like this compound. The following table outlines potential causes and recommended solutions to improve reproducibility.

Potential CauseRecommended Solution
Inconsistent this compound Solution Due to its lipophilic nature, this compound can have limited aqueous solubility. Use Dimethyl Sulfoxide (DMSO) to prepare stock solutions, ensuring the final DMSO concentration in the assay does not inhibit microbial growth (typically ≤1%). Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. Visually inspect for any precipitation.
Bacterial Inoculum Variability The density of the bacterial culture significantly impacts MIC results. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer. Ensure the culture is in the logarithmic growth phase.
Media Composition The composition of the growth media can affect the activity of this compound. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standardized testing. If using other media, ensure consistency between experiments.
Plasticware Adsorption Cationic peptides can adhere to polystyrene plates, reducing the effective concentration. Use polypropylene 96-well plates to minimize this effect.
Incubation Conditions Variations in temperature and incubation time can alter bacterial growth rates and, consequently, MIC values. Maintain a consistent temperature (e.g., 37°C for most pathogens) and incubation period (typically 18-24 hours).

Problem: No antimicrobial activity observed, or MIC is unexpectedly high.

If this compound appears inactive, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Compound Degradation This compound stability can be affected by improper storage. Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.
Inappropriate Solvent/Diluent Using a solvent that causes precipitation of this compound will result in a lower effective concentration. Ensure complete dissolution in the stock solvent (e.g., DMSO) before preparing serial dilutions in the assay medium.
Incorrect pH of Media The activity of some antimicrobial peptides is pH-dependent. Verify that the pH of the growth medium is within the optimal range for both the bacteria and this compound.
Resistant Bacterial Strain Confirm the identity and expected susceptibility profile of the bacterial strain being tested. Include a quality control strain with a known MIC for this compound or a similar lipopeptide if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Due to its limited water solubility, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] Subsequent dilutions should be made in the appropriate culture medium, ensuring the final concentration of DMSO is non-inhibitory to the test organism (generally at or below 1%).[1]

Q2: Can I use standard polystyrene microplates for the MIC assay?

A2: It is highly recommended to use polypropylene plates. Cationic peptides like this compound can bind to the surface of polystyrene plates, which can lead to an underestimation of its antimicrobial activity and inconsistent results.

Q3: How should I prepare the bacterial inoculum for the MIC assay?

A3: The bacterial inoculum should be standardized to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The culture should be in the logarithmic phase of growth to ensure active metabolism and consistent susceptibility.

Q4: What are the optimal storage conditions for this compound?

A4: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q5: My MIC values are still inconsistent after following the troubleshooting guide. What else can I do?

A5: If inconsistencies persist, consider the possibility of this compound precipitating at higher concentrations in the assay medium. This can sometimes be observed as a slight turbidity in the wells before bacterial inoculation. You can try to visually inspect the wells after preparing the serial dilutions. Additionally, ensure thorough mixing when preparing the dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile polypropylene tubes and store at -20°C or below.

Protocol 2: Broth Microdilution MIC Assay for this compound

  • Prepare Materials:

    • Sterile polypropylene 96-well plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound stock solution in DMSO.

    • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.

  • Prepare Serial Dilutions:

    • In the 96-well plate, add 50 µL of CAMHB to wells 2 through 11 in a given row.

    • In well 1, add 100 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in CAMHB, ensuring the DMSO concentration is kept constant across all dilutions and does not exceed 1%).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubate and Read Results:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

MIC_Troubleshooting_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Loop start Start: Inconsistent MIC Results prep_compound Prepare this compound Stock in DMSO start->prep_compound prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_compound->prep_inoculum use_pp Use Polypropylene Plates prep_inoculum->use_pp serial_dilution Perform Serial Dilutions in CAMHB use_pp->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate incubate Incubate at Consistent Temp/Time inoculate->incubate read_mic Read MIC incubate->read_mic consistent Results Consistent? read_mic->consistent end End: Reliable MIC consistent->end Yes check_solubility Check for Precipitation consistent->check_solubility No check_stability Verify Compound Stability check_solubility->check_stability check_media Confirm Media Consistency check_stability->check_media check_media->start

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

GageotetrinA_Properties cluster_properties Key Properties Influencing MIC cluster_impact Impact on MIC Assay GageotetrinA This compound Solubility Solubility (Limited in Aqueous Solution) GageotetrinA->Solubility Stability Stability (Sensitive to Temp, pH) GageotetrinA->Stability Binding Binding (Adheres to Polystyrene) GageotetrinA->Binding Inaccurate_Conc Inaccurate Concentration Solubility->Inaccurate_Conc Stability->Inaccurate_Conc Binding->Inaccurate_Conc Variability Result Variability Inaccurate_Conc->Variability Poor_Reproducibility Poor Reproducibility Variability->Poor_Reproducibility

Caption: Key properties of this compound affecting MIC assay outcomes.

References

minimizing Gageotetrin A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gageotetrin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a linear lipopeptide with antimicrobial properties, isolated from the marine bacterium Bacillus subtilis. Its structure consists of a dipeptide moiety linked to a 3-hydroxy fatty acid chain. Specifically, its IUPAC name is (2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid[1]. The molecule possesses several functional groups susceptible to degradation, including amide bonds, a hydroxyl group, and a carboxylic acid group, in addition to the long aliphatic chain.

Q2: What are the primary pathways through which this compound can degrade?

A2: While specific degradation pathways for this compound have not been extensively studied, based on its chemical structure, the primary degradation routes are likely to be:

  • Hydrolysis: The amide bonds in the peptide backbone are susceptible to cleavage, especially at acidic or alkaline pH.[2][3][4] This would result in the breakdown of the lipopeptide into its constituent amino acids and fatty acid.

  • Oxidation: The fatty acid chain and certain amino acid residues can be susceptible to oxidation.[3] The presence of a hydroxyl group on the fatty acid chain could also be a site for oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation of peptides, particularly those with photosensitive residues.[5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Form: As a lyophilized powder.[3][7]

  • Temperature: At -20°C or lower for long-term storage.[7] For short-term storage, refrigeration at 2-8°C may be acceptable, but for maximum stability, colder temperatures are recommended.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protected from light.[5]

Q4: How should I handle this compound solutions to maintain stability?

A4: Once reconstituted, this compound solutions are more prone to degradation. Follow these guidelines:

  • Solvent: Use high-purity, sterile solvents. The choice of solvent may impact stability, and it is recommended to consult any specific instructions from the supplier.

  • pH: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-7), unless experimental conditions require otherwise. Extreme pH values can accelerate hydrolysis.[2][8][9]

  • Storage of Solutions: Store reconstituted solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]

  • Use: Use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure lyophilized powder is stored at ≤ -20°C and protected from light. 2. Check Solution Handling: Prepare fresh solutions for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. 3. Assess pH: Confirm the pH of your experimental buffer is within a range that does not promote hydrolysis. 4. Purity Analysis: If possible, analyze the purity of your this compound sample using HPLC to check for degradation products.
Appearance of new peaks in HPLC analysis. Chemical degradation (e.g., hydrolysis, oxidation).1. Review Storage History: Check for any deviations from recommended storage temperatures or exposure to light and air. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Change Solvent/Buffer: If degradation is suspected in solution, consider using a different buffer system or adding antioxidants (if compatible with your experiment).
Precipitation of this compound in solution. Poor solubility or aggregation, which can be exacerbated by degradation.1. Check Concentration: Ensure the concentration is not above its solubility limit in the chosen solvent. 2. Adjust pH: The solubility of lipopeptides can be pH-dependent. A slight adjustment of the buffer pH might improve solubility. 3. Sonication: Gentle sonication may help to dissolve the compound. 4. Use of Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility, but check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under different conditions.

1. Materials:

  • This compound
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
  • Create experimental samples by diluting the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Prepare a control sample (T=0) by immediately injecting one of the freshly prepared samples into the HPLC.

3. Incubation:

  • Incubate the experimental samples under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; exposure to light).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into the HPLC.
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A typical gradient could be from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: UV at 214 nm
  • Analysis: Monitor the peak area of the intact this compound peak over time. The appearance of new peaks indicates degradation.

Quantitative Data Summary
ConditionTime (hours)This compound Remaining (%)
pH 4, 4°C 0100
24Data to be filled from experiment
48Data to be filled from experiment
72Data to be filled from experiment
pH 7, 4°C 0100
24Data to be filled from experiment
48Data to be filled from experiment
72Data to be filled from experiment
pH 9, 4°C 0100
24Data to be filled from experiment
48Data to be filled from experiment
72Data to be filled from experiment
pH 7, 25°C 0100
24Data to be filled from experiment
48Data to be filled from experiment
72Data to be filled from experiment
pH 7, 40°C 0100
24Data to be filled from experiment
48Data to be filled from experiment
72Data to be filled from experiment

Visualizations

GageotetrinA_Degradation_Pathways Gageotetrin_A This compound Hydrolysis Hydrolysis (Amide Bond Cleavage) Gageotetrin_A->Hydrolysis H₂O, pH extremes Oxidation Oxidation (Fatty Acid & Amino Acids) Gageotetrin_A->Oxidation O₂, Metal Ions Photodegradation Photodegradation (UV/Visible Light) Gageotetrin_A->Photodegradation Light Exposure Degradation_Products Degradation Products (Inactive Fragments) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute in Test Buffers (Varying pH) Stock->Dilute Incubate Incubate Samples at Different Temperatures and Light Conditions Dilute->Incubate HPLC Analyze by HPLC at Specific Time Points Incubate->HPLC Data Quantify Peak Area and Degradation Products HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Loss of Activity or Unexpected HPLC Peaks Check_Storage Were Lyophilized Powder Storage Conditions Met? (≤ -20°C, Dark) Start->Check_Storage Check_Solution_Handling Were Solutions Freshly Prepared or Stored Properly? (-80°C, Minimal Freeze-Thaw) Check_Storage->Check_Solution_Handling Yes Improper_Storage Root Cause: Improper Storage of Lyophilized Powder Check_Storage->Improper_Storage No Check_pH Is the Experimental pH Extreme? Check_Solution_Handling->Check_pH Yes Improper_Handling Root Cause: Improper Solution Handling Check_Solution_Handling->Improper_Handling No Extreme_pH Root Cause: pH-Induced Degradation Check_pH->Extreme_pH Yes Further_Investigation Further Investigation Needed Check_pH->Further_Investigation No

Caption: Troubleshooting decision tree for this compound degradation.

References

optimizing buffer conditions for Gageotetrin A activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for Gageotetrin A activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for assessing this compound activity?

A1: For initial antimicrobial activity assays, a standard bacteriological growth medium such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) is recommended. For more defined biochemical or biophysical assays, a phosphate buffer system is a good starting point due to its excellent buffering capacity in the physiological pH range.[1] A common starting point would be a 10 mM sodium phosphate buffer with a pH of 7.4.

Q2: How does pH affect the activity of this compound?

A2: The optimal pH for this compound activity has not been definitively established in the literature. As this compound is a lipopeptide that is thought to act on the cell membrane, its activity can be influenced by pH-dependent changes in its charge and the charge of the target microbial membrane.[2] It is recommended to perform a pH screening experiment, testing a range from pH 5.5 to 8.5, to determine the optimal pH for your specific application.

Q3: What is the recommended temperature for this compound activity assays?

A3: Most antimicrobial susceptibility tests are performed at the optimal growth temperature for the microorganism being tested, which is typically 37°C for many common pathogens. For biochemical assays, a starting temperature of 25°C can be used. A temperature stability profile can be generated by incubating this compound at various temperatures and then assessing its residual activity.

Q4: How should this compound be stored?

A4: For long-term storage, this compound, like other peptides, should be stored in its lyophilized form at -20°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use, ideally for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Q5: What is the known mechanism of action for this compound?

A5: While the precise mechanism is a subject of ongoing research, this compound is a linear lipopeptide.[3][4][5] Lipopeptides often act by perturbing the cell membrane of microorganisms, which can affect the transmembrane electric potential.[2] This disruption of the cell membrane is a key step in their antimicrobial activity.[2]

Troubleshooting Guides

Problem: Low or No Antimicrobial Activity Observed
Possible Cause Troubleshooting Step
Suboptimal Buffer pH Perform a pH optimization assay. Test the activity of this compound in a series of buffers with pH values ranging from 5.5 to 8.5.
Inappropriate Buffer Composition Some buffer components can interfere with peptide activity. If using a complex medium, switch to a minimal medium or a simple buffer like phosphate or HEPES to identify potential inhibitory components.
Degradation of this compound Ensure proper storage conditions were maintained. If degradation is suspected, use a fresh vial of lyophilized peptide to prepare new stock solutions. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Verify the incubation time, temperature, and microbial inoculum concentration are appropriate for the specific antimicrobial assay being performed (e.g., MIC, time-kill).
Problem: Inconsistent or Poorly Reproducible Results
Possible Cause Troubleshooting Step
Peptide Aggregation Lipopeptides can sometimes aggregate. Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it into the assay buffer. Visually inspect solutions for any precipitation.
Buffer Variability Prepare fresh buffer for each experiment and ensure the pH is accurately measured and adjusted after all components have been added.
Inconsistent Inoculum Standardize the preparation of the microbial inoculum to ensure the same cell density is used in each experiment.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity
  • Prepare a series of buffers: Prepare 10 mM sodium phosphate buffers with pH values ranging from 5.5 to 8.5 in 0.5 pH unit increments.

  • Prepare this compound solutions: Dissolve lyophilized this compound in a minimal volume of DMSO and then dilute to the desired final concentration in each of the prepared buffers.

  • Perform Minimum Inhibitory Concentration (MIC) Assay:

    • In a 96-well microtiter plate, perform serial dilutions of this compound in each of the different pH buffers.

    • Add a standardized inoculum of the target microorganism to each well.

    • Include positive (no this compound) and negative (no inoculum) controls for each buffer condition.

    • Incubate the plates at the optimal growth temperature for the microorganism.

    • Determine the MIC for each pH condition by observing the lowest concentration of this compound that inhibits visible growth.

  • Data Analysis: Plot the MIC values as a function of pH to identify the optimal pH range for this compound activity.

Illustrative Data for pH Optimization

The following table presents hypothetical data from a pH optimization experiment for this compound against a bacterial strain.

Buffer pHMinimum Inhibitory Concentration (MIC) (µM)
5.50.12
6.00.06
6.50.03
7.00.015
7.50.015
8.00.03
8.50.06

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 5.5-8.5) serial_dilution Serial Dilution of This compound in Buffers prep_buffer->serial_dilution prep_gageo Prepare this compound Stock Solution prep_gageo->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Determine MIC for each pH incubation->read_mic plot_data Plot MIC vs. pH read_mic->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting_Logic start Low or No Activity Observed check_ph Is the buffer pH optimal? start->check_ph check_buffer Is the buffer composition appropriate? check_ph->check_buffer Yes optimize_ph Perform pH optimization assay check_ph->optimize_ph No check_storage Was the peptide stored correctly? check_buffer->check_storage Yes change_buffer Switch to a simple buffer system check_buffer->change_buffer No check_assay Are the assay conditions correct? check_storage->check_assay Yes fresh_peptide Use a fresh stock of this compound check_storage->fresh_peptide No verify_assay Verify inoculum and incubation parameters check_assay->verify_assay No end Activity Restored check_assay->end Yes optimize_ph->end change_buffer->end fresh_peptide->end verify_assay->end

References

Technical Support Center: Overcoming Matrix Effects in Gageotetrin A Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Gageotetrin A. Gageotetrins are a unique class of linear lipopeptides isolated from a marine bacterium, Bacillus subtilis.[1][2][3] This guide focuses on identifying and mitigating matrix effects, a common challenge in the quantitative analysis of complex molecules like this compound in biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a linear lipopeptide consisting of a dipeptide and a novel fatty acid.[1][2] It has demonstrated good antimicrobial activities with MIC values in the micromolar range.[1][2] Notably, this compound and its analogs (B and C) have not shown significant cytotoxicity against human cancer cell lines, making them of interest for further research.[1][2][3]

Q2: What are matrix effects in mass spectrometry and why are they a concern for this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[4][5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5][8][9] Given that this compound is often isolated from complex fermentation broths or biological samples, the presence of salts, proteins, lipids, and other metabolites can significantly interfere with its ionization.[10][11][12]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank matrix extract is injected onto the LC column.[5][8][9][13] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix with the response of a standard in a neat solvent at the same concentration.[8][9][14] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[8]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Ion Suppression for this compound

Symptoms:

  • Low signal-to-noise ratio for this compound peak.

  • Inconsistent peak areas between replicate injections.

  • Difficulty achieving desired limits of detection.

Possible Causes:

  • Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[11][12][15]

  • Suboptimal sample preparation leading to insufficient removal of interfering substances.

Solutions:

1. Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10][11] For a lipopeptide like this compound, a reverse-phase (C18) or mixed-mode cation exchange SPE cartridge can be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving polar interferences in the aqueous phase.[10][11] A double LLE approach can further improve selectivity.[11]

  • Protein Precipitation (PPT): For plasma or serum samples, PPT with acetonitrile or methanol can remove a significant portion of proteins.[11] However, this method may not be sufficient to remove all interfering phospholipids.[12]

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte Recovery (%)Efficacy in Reducing Matrix EffectsCommon Interferents Removed
Protein Precipitation (PPT) 80-100%Low to ModerateProteins
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighHighly polar and non-polar compounds
Solid-Phase Extraction (SPE) 80-95%HighBroad range of interferents based on sorbent chemistry

2. Modify Chromatographic Conditions: Separating this compound from co-eluting matrix components is crucial.

  • Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter selectivity.

  • Employ 2D-LC: Two-dimensional liquid chromatography can provide a significant increase in peak capacity and separation power, effectively isolating this compound from the matrix.[16]

Issue 2: Poor Reproducibility and Inaccurate Quantification of this compound

Symptoms:

  • High variability in quantitative results across different samples.

  • Calibration curves with poor linearity.

  • Inaccurate results when analyzing quality control samples.

Possible Causes:

  • Variable matrix effects between different sample lots or individual samples.

  • Inadequate compensation for signal fluctuations.

Solutions:

1. Implement an Internal Standard (IS): The use of an internal standard is the most reliable way to correct for matrix effects and other sources of variability.[4][8][10]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for quantitative mass spectrometry.[4][10][17][18][19] A SIL version of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[17][18]

  • Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound that does not occur in the samples can be used. It should have similar chromatographic behavior and ionization efficiency to this compound.

2. Utilize Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[5][10] This approach assumes that the matrix effect is uniform across all samples.

3. Employ the Standard Addition Method: In this method, the sample is divided into several aliquots, and increasing known amounts of this compound are added to each.[4][5] A calibration curve is then generated for each sample, which corrects for the specific matrix effects present in that individual sample.[5] While highly accurate, this method is labor-intensive.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Fermentation Broth

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Centrifuge the fermentation broth to remove cells and particulate matter. Dilute 1 mL of the supernatant with 1 mL of deionized water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove salts and polar impurities.

  • Elution: Elute this compound with 5 mL of 90% acetonitrile in water.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (known not to contain this compound) using the same procedure as for the study samples.

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the blank matrix extract with a known concentration of this compound.

    • Set B (Neat Solvent): Prepare a standard solution of this compound in the mobile phase at the same concentration as Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Sample This compound Sample SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE PPT Protein Precipitation Sample->PPT LC_MS LC-MS/MS System SPE->LC_MS LLE->LC_MS PPT->LC_MS Data Data Acquisition LC_MS->Data Post_Column Post-Column Infusion Data->Post_Column Post_Spike Post-Extraction Spike Data->Post_Spike Optimize_Chroma Optimize Chromatography Post_Column->Optimize_Chroma Use_IS Use Internal Standard Post_Column->Use_IS Matrix_Matched Matrix-Matched Calibration Post_Column->Matrix_Matched Post_Spike->Optimize_Chroma Post_Spike->Use_IS Post_Spike->Matrix_Matched

Caption: Workflow for identifying and mitigating matrix effects.

troubleshooting_logic start Poor this compound Signal (Low Sensitivity / Poor Reproducibility) assess_me Assess Matrix Effects (Post-Column Infusion / Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_prep Optimize Sample Preparation (SPE, LLE) me_present->optimize_prep Yes no_me Check Instrument Performance (Tuning, Calibration) me_present->no_me No optimize_chroma Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chroma use_is Implement Internal Standard (SIL-IS or Analog) optimize_chroma->use_is end Improved Analysis use_is->end no_me->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Refining HPLC Purification of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) purification of Gageotetrin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a linear lipopeptide with notable antimicrobial properties, isolated from marine bacteria of the Bacillus genus.[1][2] Its potential as a therapeutic agent necessitates a robust and efficient purification method to ensure high purity for research and development purposes.

Q2: What is the most common HPLC method for purifying this compound and similar lipopeptides?

Reversed-phase HPLC (RP-HPLC) is the most widely used and effective technique for the purification of this compound and other lipopeptides.[3][4][5][6] This method separates molecules based on their hydrophobicity.

Q3: What type of HPLC column is recommended for this compound purification?

C8 or C18 columns are standard choices for the reversed-phase purification of lipopeptides like this compound.[3][7] These columns contain a non-polar stationary phase that interacts with the hydrophobic lipid portion of the molecule.

Q4: What mobile phases are typically used for this compound purification?

A gradient of water and acetonitrile (ACN) is a common mobile phase system.[3] Trifluoroacetic acid (TFA) at a concentration of around 0.1% is often added to both solvents to act as an ion-pairing agent, which improves peak shape and resolution.[8][9]

Q5: What are the key physicochemical properties of this compound to consider for HPLC method development?

Key properties of this compound include its molecular weight of approximately 486.6 g/mol and a calculated XLogP3 of 4.7, indicating significant hydrophobicity.[10] This hydrophobicity is a primary determinant of its retention behavior in reversed-phase HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Inappropriate TFA concentration: Too low a concentration of TFA can lead to poor peak shape. 2. Column Overload: Injecting too much sample can saturate the column.[11] 3. Column Contamination or Degradation: Buildup of contaminants or breakdown of the stationary phase.[11] 4. Secondary Interactions: The peptide may be interacting with the silica backbone of the column.1. Optimize TFA Concentration: Ensure TFA concentration is around 0.1% in both mobile phases. Increasing the TFA concentration can sometimes sharpen peaks.[12][13] 2. Reduce Sample Load: Dilute the sample or inject a smaller volume. 3. Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column.[14] 4. Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
Low or No Recovery of this compound 1. Irreversible Adsorption: The lipopeptide may be sticking to the column due to its high hydrophobicity. 2. Precipitation on Column: The sample may not be fully soluble in the initial mobile phase conditions.1. Modify Mobile Phase: Add a stronger organic solvent like isopropanol to the mobile phase to help elute the compound. 2. Adjust Injection Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or in a slightly stronger solvent to ensure solubility.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in solvent composition can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Temperature affects retention, and a lack of stable temperature control can cause drift. 3. Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.1. Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Use a sparger or degasser to remove dissolved gases. 2. Use a Column Oven: Maintain a constant and optimized column temperature. 3. Pump Maintenance: Check for leaks and ensure the pump is properly primed and functioning.
Ghost Peaks 1. Contaminated Solvents or Glassware: Impurities in the mobile phase or from the sample preparation can appear as extra peaks.[11] 2. Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.1. Use High-Purity Solvents: Use HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a Wash Step: After each injection, run a blank gradient with a strong solvent to wash the column and injector.

Experimental Protocols

General Workflow for this compound Purification

The overall process for obtaining pure this compound involves several stages, from cultivation of the producing microorganism to the final purification step.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Biomass_Separation Biomass Separation (Centrifugation) Fermentation->Biomass_Separation Culture Broth Supernatant_Extraction Supernatant Extraction (e.g., with Ethyl Acetate) Biomass_Separation->Supernatant_Extraction Cell-Free Supernatant Crude_Extract Crude Extract Concentration Supernatant_Extraction->Crude_Extract Organic Phase Fractionation Initial Fractionation (e.g., Flash Chromatography) Crude_Extract->Fractionation HPLC_Purification Reversed-Phase HPLC Purification Fractionation->HPLC_Purification Active Fractions Purity_Analysis Purity Analysis (Analytical HPLC, MS) HPLC_Purification->Purity_Analysis Purified Fractions Pure_Gageotetrin_A Pure this compound Purity_Analysis->Pure_Gageotetrin_A Confirmed Purity

This compound Purification Workflow Diagram
Detailed HPLC Purification Protocol

This protocol is a recommended starting point for the purification of this compound, based on methods used for similar lipopeptides.[15] Optimization may be required based on your specific sample and HPLC system.

1. Sample Preparation:

  • Dissolve the crude or partially purified extract containing this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of water and acetonitrile that is compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

4. Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 2.0 - 5.0 mL/min (for semi-preparative)
Detection Wavelength 214 nm and 280 nm
Column Temperature 30 - 40 °C
Injection Volume 100 - 500 µL (dependent on sample concentration and column capacity)
Gradient Program Time (min)
0
5
35
40
41
50

5. Fraction Collection and Analysis:

  • Collect fractions based on the elution of peaks detected at 214 nm.

  • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing pure this compound.

  • Pool the pure fractions and remove the solvent by lyophilization.

References

addressing aggregation of Gageotetrin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gageotetrin A. The information provided is designed to address common challenges, with a focus on preventing and characterizing aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-cytotoxic antimicrobial linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3][4] It is composed of a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[3] Its molecular formula is C25H46N2O7 and it has a molecular weight of approximately 486.6 g/mol .[5]

Q2: What are the primary applications of this compound?

This compound exhibits good antimicrobial and antifungal activities.[1][2] It has shown lytic activity against plant pathogens and antimicrobial activity against P. aeruginosa.[3] Unlike many other lipopeptides, it has been reported to be non-cytotoxic against human cancer cell lines.[2][4]

Q3: What is the recommended solvent for dissolving this compound?

Due to its lipopeptide nature, this compound has limited solubility in aqueous solutions. For many lipopeptides, Dimethyl sulfoxide (DMSO) is a common solvent used to create stock solutions.[6] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. The solubility of some lipopeptides is also known to be influenced by pH.[6]

Q4: How should this compound be stored?

For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation and aggregation.

Q5: What is aggregation and why is it a concern for this compound?

Aggregation is the self-association of molecules to form larger complexes. As a lipopeptide, this compound has an amphipathic structure, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This structure can lead to the formation of micelles or other aggregates in aqueous solutions, especially above a certain concentration known as the Critical Micelle Concentration (CMC).[7][8][9] Aggregation can lead to a loss of biological activity, inaccurate quantification, and potential for adverse effects in cellular or in vivo experiments.

Troubleshooting Guide: Aggregation of this compound

Aggregation is a common issue when working with lipopeptides. This guide provides a systematic approach to identifying and mitigating aggregation of this compound in your experiments.

Visualizing the Troubleshooting Workflow

The following diagram outlines the steps to take when you suspect this compound aggregation.

GageotetrinA_Troubleshooting cluster_observe Observation cluster_confirm Confirmation cluster_mitigate Mitigation Strategies cluster_verify Verification observe Visual precipitation, cloudy solution, or inconsistent experimental results dls Perform Dynamic Light Scattering (DLS) to confirm presence of aggregates observe->dls Suspect Aggregation solvent Optimize Solvent Conditions: - Prepare fresh stock in DMSO - Test co-solvents (e.g., ethanol) dls->solvent Aggregation Confirmed buffer Adjust Buffer Parameters: - Modify pH (test acidic and basic conditions) - Alter ionic strength (e.g., vary NaCl concentration) dls->buffer concentration Lower Working Concentration: - Perform serial dilutions - Work below the suspected CMC dls->concentration additives Consider Stabilizing Additives: - Low concentrations of non-ionic detergents - Sugars (e.g., sucrose, trehalose) dls->additives redls Re-run DLS to confirm reduction in aggregation solvent->redls buffer->redls concentration->redls additives->redls activity Perform functional assay to confirm biological activity redls->activity Aggregation Reduced DLS_Workflow prep_stock Prepare this compound stock in DMSO dilute Serially dilute into experimental buffer prep_stock->dilute filter Filter with 0.22 µm syringe filter into DLS cuvette dilute->filter measure Perform DLS measurement at controlled temperature filter->measure analyze Analyze correlation function measure->analyze interpret Interpret Rh and %Pd to assess aggregation analyze->interpret Membrane_Disruption cluster_steps Mechanism of Action p1 p2 p3 p4 p5 p6 p7 p8 step1 This compound monomers approach the membrane step2 Hydrophobic fatty acid tail inserts into the lipid bilayer step1->step2 step3 Peptide portion interacts with membrane surface step2->step3 step4 Accumulation of molecules disrupts membrane integrity, leading to pore formation and cell lysis step3->step4

References

Validation & Comparative

Gageotetrin A vs. Surfactin: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two lipopeptides, Gageotetrin A and Surfactin. Both are promising natural compounds with demonstrated activity against a range of fungal pathogens. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.

Executive Summary

This compound and Surfactin are both lipopeptides produced by Bacillus subtilis species and exhibit their antifungal effects primarily through the disruption of fungal cell membranes. This compound, a linear lipopeptide, has shown potent activity against several plant pathogenic fungi with low minimum inhibitory concentrations (MICs). Surfactin, a cyclic lipopeptide, also demonstrates a broad spectrum of antifungal activity and, in some cases, can damage fungal DNA and proteins. A direct comparative study of their efficacy under identical conditions is not extensively available in the current literature. Therefore, this guide presents the available data from separate studies to offer a parallel assessment.

Data Presentation: Antifungal Efficacy

The following tables summarize the reported minimum inhibitory concentration (MIC) values for this compound and Surfactin against various fungal species. It is crucial to note that these values are from different studies and experimental conditions may vary.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µM)Reference
Colletotrichum acutatum0.03 - 0.06[1]
Botrytis cinerea0.03 - 0.06[1]
Rhizoctonia solani0.03 - 0.06[1]

Note: Gageotetrins A-C displayed MIC values in the range of 0.01-0.06 µM against the tested pathogens[2].

Table 2: Antifungal Activity of Surfactin

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Fluconazole-resistant Candida spp.12 - 35[3]
Filamentous fungi12 - 35[3]
Fusarium moniliformeNot specified as MIC, but showed inhibition[4]

Note: Surfactin's inhibitory concentration can vary significantly depending on the fungal species and the specific experimental setup. For instance, against certain strains, surfactin may show synergistic effects with other antifungal agents[5].

Mechanism of Action

Both this compound and Surfactin are amphiphilic molecules that interact with and disrupt the integrity of fungal cell membranes, which is their primary mode of antifungal action.

This compound: As a linear lipopeptide, this compound is thought to insert its lipid tail into the fungal cell membrane, leading to pore formation, increased membrane permeability, and subsequent leakage of cellular contents, ultimately causing cell death.

Surfactin: This cyclic lipopeptide also disrupts the phospholipid bilayer of the cell membrane, leading to cell lysis[6]. Some studies suggest that surfactin's interaction with the cell membrane can also lead to the inhibition of protein synthesis and enzymatic activity within the fungal cell[6]. Furthermore, there is evidence that surfactin can cause damage to fungal DNA and proteins and reduce glutathione (GSH) content in fungi like Fusarium moniliforme[4].

cluster_lipopeptide Lipopeptide Action cluster_fungal_cell Fungal Cell Lipopeptide Lipopeptide Cell_Membrane Cell Membrane (Phospholipid Bilayer) Lipopeptide->Cell_Membrane Interaction & Disruption Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 1: General mechanism of action for antifungal lipopeptides.

Experimental Protocols

A standardized method for determining the antifungal efficacy of lipopeptides is the Minimum Inhibitory Concentration (MIC) assay, typically performed using a broth microdilution method.

General Protocol for MIC Determination:

  • Fungal Inoculum Preparation:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.

    • The spore suspension is adjusted to a final concentration of approximately 1-5 x 10^4 CFU/mL in a suitable broth medium (e.g., RPMI-1640).

  • Lipopeptide Preparation:

    • A stock solution of the lipopeptide (this compound or Surfactin) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the lipopeptide are prepared in the broth medium in a 96-well microtiter plate.

  • Incubation:

    • An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the lipopeptide dilutions.

    • The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the lipopeptide that causes complete visual inhibition of fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Start Start Fungal_Culture Culture Fungal Strain Start->Fungal_Culture Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Adjust_Concentration Adjust Spore Concentration Spore_Suspension->Adjust_Concentration Inoculate Inoculate Plate with Fungal Suspension Adjust_Concentration->Inoculate Lipopeptide_Stock Prepare Lipopeptide Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Lipopeptide_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC (Visual or OD Reading) Incubate->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Both this compound and Surfactin are potent antifungal lipopeptides with mechanisms of action centered on cell membrane disruption. The available data suggests that this compound is effective at very low micromolar concentrations against specific plant pathogens. Surfactin also demonstrates broad-spectrum activity, with the added dimension of potentially affecting intracellular components.

References

Gageotetrin A: A Potent Biofungicide in Comparison to Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Gageotetrin A, a lipopeptide derived from the marine bacterium Bacillus subtilis, reveals its significant antifungal efficacy against a range of plant pathogens. This guide offers a comparative overview of this compound's performance against established commercial fungicides, supported by available experimental data. While direct, side-by-side comparative studies are limited, this document synthesizes existing research to provide valuable insights for researchers, scientists, and drug development professionals in the agricultural sector.

This compound, a linear lipopeptide, has demonstrated potent fungicidal properties, positioning it as a promising candidate for a new generation of bio-based fungicides. Its efficacy, particularly in terms of Minimum Inhibitory Concentration (MIC), suggests it may offer a viable, and potentially more sustainable, alternative to conventional chemical fungicides.

Comparative Efficacy: this compound vs. Commercial Fungicides

To provide a clear comparison, the following tables summarize the available data on the efficacy of this compound and several commercial fungicides against the same plant pathogens. It is important to note that the data for this compound and the commercial fungicides are derived from separate studies, and therefore, a direct comparison should be made with caution.

Table 1: Efficacy of this compound Against Key Plant Pathogens

PathogenPathogen TypeDisease CausedThis compound MIC (µM)
Rhizoctonia solaniFungusDamping-off, Root rot0.01–0.06[1]
Botrytis cinereaFungusGray mold0.03–0.06[1]
Colletotrichum acutatumFungusAnthracnose0.03–0.06[1]
Phytophthora capsiciOomycetePhytophthora blight0.02 (motility inhibition)

Table 2: Efficacy of Selected Commercial Fungicides Against Key Plant Pathogens

PathogenCommercial FungicideActive IngredientEfficacy Data
Rhizoctonia solaniAmistarAzoxystrobinEC50: 0.22 mg/L
Rhizoctonia solaniTiltPropiconazoleEC50: 1.43 mg/L
Botrytis cinereaScalaPyrimethanilEC50: >200 mg/L
Fusarium graminearumAmistarAzoxystrobinInhibited growth at 10⁻³ dilution[2]
Fusarium oxysporum-HymexazolSignificant control efficacy[3][4]

Experimental Protocols

The following sections detail the methodologies used in the evaluation of this compound and commercial fungicides.

In Vitro Antifungal Susceptibility Testing (this compound)

The Minimum Inhibitory Concentration (MIC) of this compound is typically determined using a broth microdilution method.[5]

  • Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a suitable broth medium (e.g., Potato Dextrose Broth). The suspension is adjusted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution: this compound is dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a temperature and duration optimal for the growth of the specific fungus (e.g., 25-28°C for 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

In Vivo Antifungal Efficacy Testing (General Protocol)

In vivo assays are crucial for evaluating the protective and curative effects of a fungicide on a host plant.

  • Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions.

  • Pathogen Inoculation: Plants are inoculated with a standardized suspension of fungal spores or mycelial fragments. Inoculation methods can include spraying the foliage, drenching the soil, or wound inoculation.

  • Fungicide Application: The fungicide (e.g., this compound or a commercial product) is applied to the plants. Application can be prophylactic (before inoculation) or therapeutic (after inoculation).

  • Incubation and Disease Assessment: Plants are maintained in a controlled environment conducive to disease development. Disease severity is assessed at regular intervals by measuring parameters such as lesion size, disease incidence, or the percentage of infected tissue.

  • Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity in treated plants to that in untreated control plants.

Mechanism of Action

The primary mode of action for lipopeptides like this compound is the disruption of the fungal cell membrane. This interaction leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

GageotetrinA_Mechanism cluster_membrane Fungal Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid GageotetrinA This compound Disruption Membrane Disruption GageotetrinA->Disruption Interacts with Leakage Ion & Solute Leakage Disruption->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of this compound action on the fungal cell membrane.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel fungicide typically follows a structured workflow, from initial in vitro screening to in vivo validation.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis MIC MIC Determination MFC MFC Determination MIC->MFC Fungicidal/ Fungistatic Prophylactic Prophylactic Assay MFC->Prophylactic Therapeutic Therapeutic Assay MFC->Therapeutic Comparison Comparison to Controls Prophylactic->Comparison Therapeutic->Comparison Efficacy Efficacy Calculation Comparison->Efficacy

Caption: Workflow for evaluating the antifungal efficacy of this compound.

Conclusion

This compound demonstrates significant potential as a biofungicide, with in vitro efficacy comparable to or exceeding that of some commercial fungicides against certain pathogens. Its natural origin and potent activity make it an attractive candidate for further development in sustainable agriculture. However, the lack of direct comparative studies with commercial fungicides highlights a critical research gap. Future studies should focus on conducting head-to-head comparisons in both laboratory and field settings to fully elucidate the relative performance of this compound and inform its potential for commercialization.

References

Gageotetrin A: A Potent Antimicrobial with a Favorable Non-Cytotoxic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutic agents that exhibit high efficacy and low toxicity is paramount. Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a promising antimicrobial candidate. Extensive in vitro studies have validated its potent antimicrobial activity while consistently demonstrating a lack of cytotoxicity against multiple human cancer cell lines. This guide provides a comparative overview of this compound's non-cytotoxic profile, supported by available experimental data.

Comparative Analysis of Cytotoxicity

This compound, along with its structural analogs Gageotetrin B and C, has been shown to be non-cytotoxic to a range of human cancer cell lines. The available data indicates a half-maximal growth inhibition (GI50) value of greater than 30 μg/mL for this compound, signifying its low potential to inhibit cell growth even at high concentrations.[1][2]

In contrast, other related lipopeptides isolated from the same bacterial genus, such as Gageostatins, have demonstrated moderate cytotoxic activity. This highlights the unique structural features of this compound that contribute to its favorable safety profile.

Below is a summary of the reported cytotoxicity data for this compound and related compounds:

Compound/ExtractCell Line(s)Cytotoxicity Measurement (GI50)Reference
This compound Human Cancer Cell Lines> 30 µg/mL[1][2]
This compound, B, CHuman Myeloid Leukemia (K-562)Non-cytotoxic[3]
Gageopeptides A-DHuman Myeloid Leukemia (K-562), Mouse Leukemic Macrophage (RAW 264.7)Non-cytotoxic[3]
Gageostatins A, B, CLung Cancer (NCI-H23)Moderately cytotoxic[3]

Experimental Methodology: Sulforhodamine B (SRB) Assay

The non-cytotoxicity of this compound was likely determined using the Sulforhodamine B (SRB) assay, a robust and widely accepted method for screening the cytotoxicity of chemical and natural products. The SRB assay relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell density.

Key Steps of the SRB Assay Protocol:
  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (typically 48-72 hours). Control wells containing untreated cells and a positive control (a known cytotoxic agent) are included.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.

  • Staining: The fixed cells are stained with the Sulforhodamine B dye.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized using a Tris-base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 515 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. For this compound, this value was determined to be greater than 30 μg/mL.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound like this compound using the SRB assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Human Cancer Cell Lines) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Addition 3. Addition of This compound Seeding->Compound_Addition Incubation 4. Incubation (48-72 hours) Compound_Addition->Incubation Fixation 5. Cell Fixation (TCA) Incubation->Fixation Staining 6. Staining (SRB Dye) Fixation->Staining Washing 7. Washing Staining->Washing Solubilization 8. Solubilization (Tris Buffer) Washing->Solubilization Absorbance 9. Absorbance Measurement Solubilization->Absorbance Data_Analysis 10. Data Analysis (GI50 Calculation) Absorbance->Data_Analysis Result Result: Non-Cytotoxic Data_Analysis->Result

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.

Signaling Pathway Context

While this compound is non-cytotoxic, understanding the general mechanism of action of antimicrobial peptides can provide context. Many antimicrobial peptides, particularly those with surfactant properties, act on the cell membrane. The diagram below illustrates a generalized pathway of membrane disruption, a common mechanism for antimicrobial peptides, though it is important to note that this may not be the primary mechanism for this compound's antimicrobial activity and is not related to its lack of cytotoxicity in mammalian cells.

Antimicrobial_Pathway cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Antimicrobial_Peptide This compound (Antimicrobial Peptide) Binding 1. Binding to Cell Surface Antimicrobial_Peptide->Binding Insertion 2. Membrane Insertion Binding->Insertion Disruption 3. Pore Formation/ Membrane Disruption Insertion->Disruption Leakage 4. Leakage of Cellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Generalized mechanism of antimicrobial peptide action on bacterial cell membranes.

References

A Comparative Analysis of Linear vs. Cyclic Lipopeptides from Bacillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipopeptides produced by Bacillus species are a diverse class of secondary metabolites with significant potential in medicine, agriculture, and biotechnology. These amphiphilic molecules, consisting of a fatty acid tail linked to a peptide chain, are broadly categorized into linear and cyclic structures. While cyclic lipopeptides, such as surfactins, iturins, and fengycins, are more commonly studied, the comparative analysis of their properties against their linear counterparts is crucial for targeted applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Structural and Biosynthetic Differences

Bacillus lipopeptides are synthesized by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3] The linear peptide chain is assembled on the NRPS template, and the final release is often catalyzed by a thioesterase (TE) domain, which can mediate intramolecular cyclization to form the characteristic lactone ring of cyclic lipopeptides.[3] Linear lipopeptides can occur naturally, potentially due to incomplete cyclization by the TE domain or subsequent enzymatic or chemical degradation of the cyclic form.[3][4]

The primary structural difference lies in the conformation of the peptide backbone. Cyclic lipopeptides have a more rigid and constrained structure, which significantly influences their stability and biological activity.[5][6] Linear lipopeptides, in contrast, possess greater conformational flexibility.[6]

Comparative Performance Data

The structural differences between linear and cyclic lipopeptides translate to significant variations in their biological and physicochemical properties. The following tables summarize key quantitative data from comparative studies.

Table 1: Antimicrobial Activity
Lipopeptide TypeTarget Organism(s)Metric (e.g., MIC)ResultReference
Linear Terpolymers Gram-negative bacteriaMICSuperior antibacterial efficacy compared to cyclic counterparts.[7]
Cyclic Lipopeptides Plant pathogensBioactivityEssential for optimal bioactivity; linearized analogs show reduced efficacy.[5]
Linear Acyl Tetrapeptides Plant pathogensIn vitro and in planta activityEffective at controlling plant pathogens.[8]
Aquicidine L (Linear) Gram-negative bacteriaIn vivo efficacyEfficacious against meropenem-resistant Gram-negative pathogens.[9]
Aquicidine C4 (Cyclic) Gram-positive bacteriaIn vivo efficacyEffective against methicillin- or vancomycin-resistant Gram-positive pathogens.[9]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity and Stability
Lipopeptide TypeAssayMetricResultReference
Cyclic Terpolymers Hemocompatibility & Biocompatibility-Higher hemocompatibility and biocompatibility with mammalian cells than linear forms.[7]
Cyclic RGD Peptide Solution Stability (pH 7)Fold-increase in stability30-fold more stable than its linear counterpart.[10]
Cyclic Lipopeptides Protease Stability-Generally highly resistant to protease activity.[11]
Linear Lipopeptides Protease Stability% DegradationMore susceptible to protease degradation.[8]
Cyclic Lipopeptides Environmental Stability-Maintain structural and functional integrity under extreme temperature, salinity, and pH.[5]

Key Functional Differences

Stability: The cyclization of the peptide backbone confers enhanced molecular stability.[5] Cyclic lipopeptides are significantly more resistant to proteolytic degradation and harsh environmental conditions such as extreme pH and temperature compared to their linear analogs.[5][6][10][11] This increased stability is attributed to the reduced conformational flexibility imposed by the ring structure.[6][10]

Biological Activity: The cyclic structure is often critical for the potent biological activities of Bacillus lipopeptides.[5] For many, including surfactins and iturins, linearization leads to a significant reduction or loss of antimicrobial, surfactant, and enzyme-inhibiting properties.[2][5] However, this is not a universal rule. Some studies have identified linear lipopeptides with potent and, in some cases, distinct antimicrobial spectra compared to their cyclic relatives.[7][9] For instance, linear terpolymers have demonstrated superior efficacy against certain Gram-negative bacteria.[7]

Cytotoxicity: The conformation of lipopeptides also influences their interaction with mammalian cells. In some cases, cyclic lipopeptides exhibit higher hemolytic activity and general cytotoxicity.[2][7] Conversely, some studies have shown that cyclic forms can have a better safety profile, with higher biocompatibility than their linear counterparts.[7] This highlights that the relationship between structure and cytotoxicity is complex and likely dependent on the specific lipopeptide family and the modifications to both the peptide and lipid moieties.

Experimental Protocols

The following are detailed methodologies for key experiments used in the comparative analysis of linear and cyclic lipopeptides.

Lipopeptide Purification and Characterization
  • Protocol:

    • Extraction: Lipopeptides are typically extracted from the cell-free supernatant of Bacillus cultures via acid precipitation followed by extraction with an organic solvent like methanol.

    • Purification: The crude extract is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of individual lipopeptide analogs.[12][13] An isocratic or gradient elution with a mobile phase of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA), is commonly used.[12][13]

    • Characterization: The molecular mass and structure of the purified lipopeptides are determined using mass spectrometry techniques such as MALDI-TOF MS or UPLC-Q-TOF-MS.[13][14][15]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Protocol:

    • Inoculum Preparation: Prepare a suspension of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi) to a standardized concentration (e.g., 1 x 105 spores/ml for fungi).[16]

    • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the purified linear and cyclic lipopeptides in the broth medium.

    • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no lipopeptide) and negative (broth only) controls.

    • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[16]

    • MIC Determination: The MIC is the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism, often determined by measuring the optical density at 600 nm.[16]

Cytotoxicity Assay (Hemolytic Activity)
  • Protocol:

    • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. Resuspend the cells in PBS to a final concentration (e.g., 2% v/v).

    • Lipopeptide Treatment: In a microplate, add different concentrations of the linear and cyclic lipopeptides to the erythrocyte suspension.

    • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 0.1% Triton X-100 as a positive control (100% hemolysis).[16]

    • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.[16]

    • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 (the concentration causing 50% hemolysis) can then be determined.

Stability Assay (Protease Digestion)
  • Protocol:

    • Reaction Setup: Incubate a known concentration of the lipopeptide (e.g., 50 µg/mL) with a protease (e.g., proteinase K at 1 µg/mL) in a suitable buffer (e.g., 100 mM TRIS, pH 7.6) at a controlled temperature (e.g., 25°C).[8]

    • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

    • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact lipopeptide.[8]

    • Calculation: The percentage of degraded lipopeptide is calculated from the decrease in the HPLC peak area of the native peptide over time.[8]

Visualizing Comparative Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key comparative processes and pathways.

Experimental_Workflow cluster_assays Comparative Assays bacillus Bacillus spp. Culture extraction Lipopeptide Extraction (Acid Precipitation & Solvent Extraction) bacillus->extraction hplc RP-HPLC Purification extraction->hplc linear Purified Linear Lipopeptide hplc->linear Isolate Linear Fraction cyclic Purified Cyclic Lipopeptide hplc->cyclic Isolate Cyclic Fraction mic Antimicrobial Assay (MIC) linear->mic hemolysis Cytotoxicity Assay (Hemolysis) linear->hemolysis stability Stability Assay (Protease) linear->stability cyclic->mic cyclic->hemolysis cyclic->stability data Comparative Data Analysis mic->data hemolysis->data stability->data

Caption: Comparative experimental workflow for lipopeptide analysis.

Mechanism_of_Action linear Linear Lipopeptide insertion_l Shallow Insertion & Carpet-like Mechanism linear->insertion_l Interacts cyclic Cyclic Lipopeptide insertion_c Pore Formation & Transmembrane Channel cyclic->insertion_c Interacts membrane Bacterial Cell Membrane disruption Membrane Disruption insertion_l->disruption insertion_c->disruption leakage Ion Leakage disruption->leakage death Cell Death leakage->death Signaling_Pathway cyclic Cyclic Lipopeptide (e.g., Surfactin) receptor Plant Cell Surface Receptor cyclic->receptor Strong Binding (High Affinity) linear Linear Lipopeptide linear->receptor Weak Binding (Low Affinity) mapk MAPK Cascade Activation receptor->mapk ros ROS Production receptor->ros defense_genes Defense Gene Expression mapk->defense_genes ros->defense_genes isr Induced Systemic Resistance (ISR) defense_genes->isr no_response Weak or No Response

References

Navigating Antifungal Resistance: A Comparative Guide on the Potential Cross-Resistance Profile of Gageotetrin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal strains presents a formidable challenge to global health. In the relentless search for novel antifungal agents, Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant promise with potent in vitro activity against a spectrum of pathogenic fungi.[1][2] This guide provides a comparative analysis of the available, albeit indirect, evidence concerning the cross-resistance profile of this compound, offering valuable insights for future research and development in the face of escalating antifungal resistance.

Executive Summary

Direct experimental studies on the cross-resistance of fungal strains to this compound are currently unavailable in the published literature. However, research on other antifungal lipopeptides provides a strong foundation to hypothesize a low probability of cross-resistance between this compound and existing classes of antifungal drugs. This assertion is primarily based on the distinct mechanism of action of lipopeptides, which typically target the fungal cell membrane and cell wall integrity, a different pathway than that of agents like azoles and polyenes.

This guide will delve into the existing data on lipopeptide resistance, present relevant experimental protocols to facilitate further investigation, and visualize the proposed mechanisms and workflows to provide a comprehensive resource for the scientific community.

Data Presentation: Evidence for Lack of Cross-Resistance in Lipopeptides

While data specific to this compound is absent, a pivotal study on a Candida albicans mutant (LP3-1), engineered for resistance to a broad range of lipopeptides that inhibit β-(1,3)-glucan biosynthesis, offers compelling indirect evidence. The study revealed that this lipopeptide-resistant mutant did not exhibit cross-resistance to antifungal agents with different modes of action.[3][4][5]

Antifungal AgentClassMechanism of ActionMIC Profile of LP3-1 vs. Wild-TypeImplication for Cross-Resistance
Lipopeptides LipopeptideInhibition of β-(1,3)-glucan synthaseResistantDemonstrates specific resistance
Amphotericin B PolyeneBinds to ergosterol, forming pores in the cell membraneNormalNo cross-resistance observed
Fluconazole AzoleInhibits lanosterol 14α-demethylase, disrupting ergosterol synthesisNormalNo cross-resistance observed
5-Fluorocytosine Pyrimidine analogInhibits DNA and RNA synthesisNormalNo cross-resistance observed

Furthermore, independent studies have demonstrated the efficacy of novel lipopeptides against fungal strains that are resistant to established antifungal drugs, further supporting the hypothesis of limited cross-resistance.

LipopeptideFungal StrainResistance Profile of StrainEfficacy of LipopeptideReference
C14-NleRR-NH2, C14-WRR-NH2Aspergillus fumigatusTriazole-resistantActive (MICs 8-16 mg/L)[6]
C14-NleRR-NH2, C14-WRR-NH2Candida aurisFluconazole-resistantActive[7]

These findings collectively suggest that the mechanism of resistance to lipopeptides is distinct and does not confer resistance to other classes of antifungals. Consequently, this compound holds potential as a therapeutic option for infections caused by fungal strains resistant to current antifungal therapies.

Experimental Protocols

To facilitate further research into the cross-resistance profile of this compound, this section provides detailed methodologies adapted from the cited literature.

Generation of Resistant Fungal Mutants

This protocol describes a general method for generating resistant fungal mutants, as adapted from the study on a lipopeptide-resistant Candida albicans strain.[3]

  • Strain and Culture Conditions: Candida albicans (or other target fungi) is grown in a suitable broth medium (e.g., YPD broth) at 30°C with shaking.

  • UV Mutagenesis:

    • Harvest fungal cells in the logarithmic growth phase by centrifugation.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a concentration of 10⁷ cells/mL.

    • Expose a thin layer of the cell suspension to a UV light source (254 nm) at a predetermined distance to achieve approximately 1% survival. The exposure time will need to be optimized for the specific organism and UV source.

    • Plate the irradiated cells onto agar plates containing a selective concentration of the lipopeptide (e.g., a concentration that inhibits the wild-type strain).

    • Incubate the plates at 30°C until resistant colonies appear.

  • Stability of Resistant Phenotype: Streak the resistant colonies on non-selective agar and then re-streak on selective agar for several passages to ensure the resistance is a stable genetic trait.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain.

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Assay Procedure:

    • Prepare serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_lipopeptide This compound (Lipopeptide) Action cluster_azole Azole Action Gageotetrin_A This compound Membrane Fungal Cell Membrane Gageotetrin_A->Membrane Interacts with Glucan_Synthase β-(1,3)-D-glucan Synthase Membrane->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Glucan_Synthase->Cell_Wall Disrupts synthesis of Lysis Cell Lysis Cell_Wall->Lysis Leads to Azole Azole Antifungal Lanosterol_Demethylase Lanosterol 14α-demethylase Azole->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Prevents synthesis of Lanosterol_Demethylase->Ergosterol_Pathway Blocks step in Membrane_Integrity Disrupted Membrane Integrity Ergosterol->Membrane_Integrity Depletion leads to

Caption: Simplified signaling pathways illustrating the distinct mechanisms of action of this compound (a lipopeptide) and azole antifungals.

start Start: Select Fungal Strain mutagenesis Induce Resistance to Antifungal A (e.g., Azole) via Mutagenesis start->mutagenesis selection Select for Resistant Mutants on Antifungal A-containing Media mutagenesis->selection mic_A Determine MIC of Antifungal A (Confirm Resistance) selection->mic_A mic_G Determine MIC of this compound selection->mic_G comparison Compare MICs of this compound for Resistant vs. Wild-Type Strain mic_A->comparison mic_G->comparison conclusion Conclusion on Cross-Resistance comparison->conclusion

Caption: Experimental workflow for determining cross-resistance between a known antifungal agent and this compound.

References

A Head-to-Head Comparison of Gageotetrin A and Fengycin: Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptides, Gageotetrin A and fengycin represent two distinct yet potent classes of lipopeptides derived from Bacillus subtilis. While both exhibit significant antimicrobial properties, they differ substantially in their chemical structure, spectrum of activity, and mechanisms of action. This guide provides a comprehensive, data-supported comparison to aid researchers in selecting the appropriate agent for their specific applications.

Physicochemical Properties

This compound is a linear lipopeptide, whereas fengycin possesses a cyclic structure. These structural differences fundamentally influence their physicochemical properties and biological activities.

PropertyThis compoundFengycin
Structure Linear di- or tetrapeptide linked to a β-hydroxy fatty acidCyclic decapeptide with an internal lactone ring, linked to a β-hydroxy fatty acid
Producing Organism Marine Bacillus subtilis[1]Bacillus subtilis[2]
Molecular Weight ~486.6 g/mol (this compound)~1463.7 g/mol (Fengycin A)
Key Structural Features Short peptide chainLarger cyclic peptide core with variations (Fengycin A and B)

Antimicrobial Activity: A Comparative Overview

Both this compound and fengycin demonstrate broad-spectrum antimicrobial activity. However, their potency against different classes of microorganisms varies. The following table summarizes their reported Minimum Inhibitory Concentrations (MICs). It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.

Target OrganismThis compound (MIC, µM)Fengycin (MIC, µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.03 - 0.06[3]-
Bacillus subtilis0.03 - 0.06[3]-
Listeria monocytogenes-25 - 50[4]
Gram-Negative Bacteria
Salmonella typhi0.03 - 0.06[3]-
Pseudomonas aeruginosa0.03 - 0.06[3]>800[4]
Aeromonas hydrophila-25 - 50[4]
Fungi
Rhizoctonia solani0.01 - 0.04[3]-
Botrytis cinerea0.01 - 0.04[3]-
Colletotrichum acutatum0.01 - 0.04[3]25[4]

This compound exhibits potent activity against both bacteria and fungi at nanomolar concentrations.[1][3] In contrast, fengycin is particularly noted for its strong antifungal activity, while its antibacterial spectrum is more limited.[4]

Mechanism of Action: Distinct Pathways to Microbial Cell Death

The primary mechanism of action for both lipopeptides involves interaction with and disruption of the microbial cell membrane. However, the downstream cellular events and signaling pathways they trigger are distinct.

This compound: Membrane Perturbation

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of the cell membrane.[3] The lipophilic fatty acid tail is thought to insert into the lipid bilayer, while the peptide portion interacts with the membrane surface, leading to pore formation and leakage of cellular contents.

GageotetrinA_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Disrupts integrity GageotetrinA This compound GageotetrinA->Lipid_Bilayer Inserts into membrane Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Causes leakage

This compound's membrane disruption mechanism.
Fengycin: A Multi-pronged Attack

Fengycin employs a more complex and multifaceted mechanism of action against fungal and bacterial pathogens.

  • Membrane Disruption and Pore Formation: Similar to this compound, fengycin interacts with the cell membrane, causing pore formation and increased permeability.[2] This action is particularly effective against fungal membranes.

  • Induction of Oxidative Stress: Fengycin has been shown to induce the production of Reactive Oxygen Species (ROS) within fungal cells, leading to oxidative damage to cellular components.

  • Quorum Sensing Inhibition: In bacteria such as Staphylococcus aureus, fengycin can interfere with the Agr quorum-sensing system, a key regulator of virulence factor production.

Fengycin_Mechanism cluster_membrane Fungal Cell Membrane cluster_bacterial Bacterial Cell Fengycin Fengycin Membrane_Interaction Membrane Interaction Fengycin->Membrane_Interaction Agr_System Agr Quorum Sensing Fengycin->Agr_System inhibits ROS_Production ROS Production Membrane_Interaction->ROS_Production triggers Virulence_Inhibition Inhibition of Virulence Agr_System->Virulence_Inhibition Chromatin_Condensation Chromatin Condensation ROS_Production->Chromatin_Condensation Cell_Death Fungal Cell Death Chromatin_Condensation->Cell_Death

Fengycin's multifaceted mechanism of action.

Cytotoxicity

A significant advantage of this compound is its lack of cytotoxicity against human cancer cell lines, with a reported GI50 > 30 μg/ml.[1] Fengycin has also been reported to have low hemolytic activity.[2] This low toxicity profile makes both compounds promising candidates for therapeutic development.

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of lipopeptides. Specific parameters may need to be optimized based on the target organism and laboratory conditions.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test lipopeptide (this compound or fengycin)

  • Microbial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the lipopeptide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the lipopeptide stock solution in the appropriate broth in the wells of a 96-well plate.

  • Adjust the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with no lipopeptide) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the lipopeptide at which no visible growth is observed.

MIC_Workflow Start Start Prepare_Stock Prepare Lipopeptide Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (No Visible Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Conclusion

This compound and fengycin are both valuable antimicrobial lipopeptides with distinct characteristics. This compound's small size, linear structure, and potent, non-cytotoxic activity against a broad range of bacteria and fungi make it an attractive candidate for further development. Fengycin's complex structure and multifaceted mechanism of action, particularly its strong antifungal properties and ability to modulate bacterial virulence, highlight its potential in agricultural and clinical applications. The choice between these two compounds will ultimately depend on the specific target pathogen and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and guide their future applications.

References

Validating the Antimicrobial Spectrum of Gageotetrin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial spectrum of Gageotetrin A, a linear lipopeptide isolated from a marine bacterium, Bacillus subtilis.[1][2][3] The following sections present a comparative analysis of its in vitro activity against a panel of bacteria and fungi, alongside commonly used antibiotics and antifungals. Detailed experimental protocols and a proposed mechanism of action are also provided to support further research and development.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and a selection of standard antimicrobial agents are summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antimicrobials

MicroorganismThis compound (µM)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.01 - 0.06[4]0.25 - >640.5 - 2--
Bacillus subtilis0.01 - 0.06[4]-4--
Gram-Negative Bacteria
Salmonella typhi0.01 - 0.06[4]0.007 - >4---
Pseudomonas aeruginosa0.01 - 0.06[4]0.5 - >64---
Fungi
Rhizoctonia solani0.01 - 0.06[4][5]-->2-
Colletotrichum acutatum0.01 - 0.06[4][5]----
Botrytis cinerea0.01 - 0.06[5]----

Note: The MIC values for comparator antibiotics are presented as ranges observed in various studies and may vary depending on the specific strain and testing methodology.

Experimental Protocols: Determining Antimicrobial Susceptibility

The following are standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid growth medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small volume of the microbial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate or Agar Plates prep_agent->inoculate prep_inoculum->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Membrane Disruption

While the precise signaling pathway for this compound has not been fully elucidated, like many lipopeptides from Bacillus species, its antimicrobial activity is likely attributed to the disruption of the microbial cell membrane.[6] The lipophilic fatty acid tail is proposed to insert into the lipid bilayer of the cell membrane, while the hydrophilic peptide portion interacts with the membrane surface, leading to pore formation, increased permeability, and ultimately, cell death.

mechanism_of_action cluster_membrane Microbial Cell Membrane Lipid Bilayer Lipid Bilayer This compound This compound Membrane Insertion Membrane Insertion This compound->Membrane Insertion Interaction with Membrane Surface Pore Formation Pore Formation Membrane Insertion->Pore Formation Disruption of Lipid Bilayer Increased Permeability Increased Permeability Pore Formation->Increased Permeability Cell Death Cell Death Increased Permeability->Cell Death Loss of Ionic Homeostasis & Leakage of Cellular Contents

Caption: Proposed mechanism of this compound via cell membrane disruption.

References

Comparative Analysis of Gageotetrin A Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gageotetrin A and its known naturally occurring analogs, focusing on their quantitative structure-activity relationships (QSAR). While a comprehensive QSAR study on a wide range of synthetic this compound analogs is not yet publicly available, this document summarizes the existing data on Gageotetrins A, B, and C, and extrapolates key structure-activity trends observed in related linear antimicrobial lipopeptides. This information can guide future drug design and development efforts targeting novel antimicrobial agents.

Data Presentation: Gageotetrin Analogs

The antimicrobial activities of Gageotetrins A, B, and C, isolated from a marine Bacillus subtilis, have been evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key parameter indicating the potency of an antimicrobial agent. A lower MIC value signifies higher efficacy.

CompoundStructureFatty Acid MoietyPeptide MoietyMIC (μM)[1][2][3][4]
This compound 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Asp3-hydroxy-11-methyldodecanoic acidL-Leu-L-Asp0.01 - 0.06
Gageotetrin B 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Gln-L-Leu-L-Leu3-hydroxy-11-methyldodecanoic acidL-Leu-L-Gln-L-Leu-L-Leu0.01 - 0.06
Gageotetrin C 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Glu-L-Leu-L-Leu3-hydroxy-11-methyldodecanoic acidL-Leu-L-Glu-L-Leu-L-Leu0.01 - 0.06

Note: The reported MIC values are a range across different tested microorganisms.

Interestingly, Gageotetrins A, B, and C have shown a lack of cytotoxicity against human cancer cell lines, with a half-maximal growth inhibition (GI50) greater than 30 μg/ml[1][4]. This suggests a favorable therapeutic window for these compounds as antimicrobials.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like Gageotetrins, based on standard broth microdilution assays.

Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The culture is incubated at the optimal temperature for the microorganism until it reaches the logarithmic growth phase.

    • The microbial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of Compound Dilutions:

    • A stock solution of the Gageotetrin analog is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Serial two-fold dilutions of the stock solution are made in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • The plate is incubated at the optimal temperature for the microorganism for a defined period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mandatory Visualization

Hypothetical QSAR Workflow for this compound Analogs

The following diagram illustrates a typical workflow for conducting a quantitative structure-activity relationship (QSAR) study on this compound analogs. This process aims to correlate the structural features of the molecules with their antimicrobial activity to build predictive models for designing more potent analogs.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling QSAR Model Development cluster_application Model Application & Optimization A Design & Synthesize This compound Analogs B Biological Testing (e.g., MIC Assay) A->B C Data Compilation (Structures & Activities) B->C D Descriptor Calculation (2D, 3D, etc.) C->D E Dataset Splitting (Training & Test Sets) D->E F Model Building (e.g., MLR, SVM, etc.) E->F G Model Validation (Internal & External) F->G H Prediction of Activity for Virtual Analogs G->H I Lead Optimization H->I J Synthesis & Testing of New Potent Analogs I->J J->B Iterative Improvement

QSAR workflow for this compound analogs.
Proposed Signaling Pathway: Lipopeptide Interaction with TLR2

While the exact signaling pathway for this compound has not been elucidated, many antimicrobial lipopeptides are known to interact with Toll-like Receptor 2 (TLR2) on host immune cells, leading to an inflammatory response. The following diagram depicts a simplified TLR2 signaling cascade that could be relevant for this compound and its analogs.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 TLR1_6 TLR1/TLR6 TLR2->TLR1_6 Dimerizes with MyD88 MyD88 TLR1_6->MyD88 Recruits Gageotetrin This compound Analog Gageotetrin->TLR2 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Proposed TLR2 signaling pathway for lipopeptides.

References

Safety Operating Guide

Navigating the Disposal of Gageotetrin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Gageotetrin A: Key Characteristics

This compound is distinguished as a noncytotoxic antimicrobial agent.[1] This characteristic is central to its classification and subsequent disposal route. The table below summarizes its known properties.

PropertyDescriptionSource
Compound Type Linear Lipopeptide[1]
Biological Source Bacillus subtilis (marine bacterium)[1]
Key Biological Activity Antimicrobial[1]
Cytotoxicity Noncytotoxic against human cancer cell lines[1]

Core Principles of Laboratory Waste Management

The disposal of any laboratory material, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for managing hazardous and non-hazardous waste.[2][3] The primary goal is to protect both human health and the environment.[2] Key principles for managing laboratory waste include minimizing waste generation, proper segregation, and using appropriate, clearly labeled containers.[3][4]

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it is mixed with any hazardous chemicals.

Step 1: Waste Identification and Segregation

The first crucial step is to determine the nature of the this compound waste.

  • Solid Waste: This includes pure, lyophilized this compound, or contaminated materials such as gloves, paper towels, and plasticware.[2][5]

    • Procedure: Place these materials in a designated biohazard bag or container.[2] If the items are sharp (e.g., needles, razor blades), they must be placed in a designated sharps container.[3][5][6]

  • Liquid Waste: This includes solutions containing this compound. The disposal of liquid waste is contingent on its composition.

    • Aqueous Solutions: If this compound is in a non-hazardous aqueous solution (e.g., water, buffer), it should be treated as biological waste.[5]

    • Solutions with Hazardous Chemicals: If this compound is dissolved in a hazardous solvent (e.g., ethanol, acetone), it is considered mixed hazardous waste.[3] This waste must be segregated and handled according to your institution's chemical hygiene plan. Do not mix incompatible wastes.[4]

  • Empty Containers: Glass containers that held this compound should be rinsed, and the labels should be defaced or removed before disposal in a broken glass box.[3] Plastic containers can be disposed of in the regular trash after rinsing.

Step 2: Decontamination of Biological Waste

For this compound waste classified as purely biological, decontamination is a critical step.

  • Autoclaving: This is a common and effective method for sterilizing biohazardous waste.[2][5] Place the waste in an autoclave-safe bag or container. After autoclaving, the waste is typically considered non-hazardous and can be disposed of with regular trash.[5]

  • Chemical Disinfection: For liquid biological waste, chemical disinfection can be an alternative. A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before flushing it down the drain with copious amounts of water.[2] However, always check with your institution's environmental health and safety (EHS) office before disposing of any chemicals down the drain.

Step 3: Handling and Storage of Hazardous Waste

If the this compound waste is mixed with hazardous chemicals, it must be managed as hazardous waste.

  • Containerization: Use a chemically compatible container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[3][4]

  • Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory.[3] Ensure secondary containment is used for liquid waste to prevent spills.[2]

Step 4: Arranging for Final Disposal

  • Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for arranging the final disposal of all laboratory waste.[3] They will provide specific instructions and arrange for the pickup of hazardous waste by a licensed disposal company.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_identification Step 1: Waste Identification cluster_bio_disposal Biological Waste Pathway cluster_haz_disposal Hazardous Waste Pathway start Start: this compound Waste is_mixed Mixed with Hazardous Chemicals? start->is_mixed is_solid Solid or Liquid Waste? is_mixed->is_solid No label_haz Step 3: Label as Hazardous Waste is_mixed->label_haz Yes decontaminate Step 2: Decontaminate is_solid->decontaminate Liquid is_solid->decontaminate Solid autoclave Autoclave decontaminate->autoclave disinfect Chemical Disinfection decontaminate->disinfect final_disposal_bio Dispose as Regular Waste (Post-Treatment) autoclave->final_disposal_bio disinfect->final_disposal_bio store_haz Store in Satellite Accumulation Area label_haz->store_haz contact_ehs Step 4: Contact EHS for Pickup store_haz->contact_ehs final_disposal_haz Disposal by Licensed Contractor contact_ehs->final_disposal_haz

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.